[(4-Fluorophenyl)amino](oxo)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRTTZBNPQBQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607133 | |
| Record name | (4-Fluoroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69066-43-9 | |
| Record name | (4-Fluoroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluorophenyl)aminoacetic acid synthesis from 4-fluoroaniline
An In-depth Technical Guide on the Synthesis of (4-Fluorophenyl)aminoacetic Acid from 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)aminoacetic acid, also known as N-(4-fluorophenyl)glycine, is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, incorporating a fluorinated phenyl ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound.[3] This guide provides a comprehensive overview of the primary synthetic routes to (4-Fluorophenyl)aminoacetic acid starting from 4-fluoroaniline, with a focus on detailed experimental protocols and quantitative data to aid in laboratory-scale synthesis and process development. Two principal methods are detailed: the direct N-alkylation of 4-fluoroaniline with a haloacetic acid derivative and a multi-step approach involving the rearrangement of an intermediate chloroacetamide.
Introduction
4-Fluoroaniline is a readily available starting material that serves as a key building block in medicinal chemistry.[1][4][5] The synthesis of (4-Fluorophenyl)aminoacetic acid from this precursor is a crucial transformation for accessing a range of more complex molecules. The choice of synthetic route can depend on factors such as desired yield, purity requirements, available reagents, and scalability. This document outlines two effective methods for this conversion, providing detailed procedural information and expected outcomes.
Synthetic Pathways
Two primary and effective pathways for the synthesis of (4-Fluorophenyl)aminoacetic acid from 4-fluoroaniline are presented below.
Method A: Direct N-Alkylation
This is a direct approach involving the nucleophilic substitution of a haloacetic acid or its ester by 4-fluoroaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common alkylating agents include chloroacetic acid and ethyl chloroacetate. The use of ethyl chloroacetate is often preferred as it can lead to cleaner reactions and the ester product can be readily hydrolyzed to the desired carboxylic acid.[6]
Method B: Rearrangement of 2-Chloro-N-(4-fluorophenyl)acetamide
This method involves an initial acylation of 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate then undergoes a copper-catalyzed rearrangement and subsequent hydrolysis to yield the final product.[7] This method can offer high yields and is a mild and efficient procedure.[7]
Experimental Protocols
Method A: Direct N-Alkylation using Ethyl Chloroacetate and Subsequent Hydrolysis
This protocol is a generalized procedure based on common N-alkylation methods.[6]
Step 1: N-Alkylation of 4-Fluoroaniline
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents), and a suitable solvent such as acetone or dimethylformamide (DMF).[6]
-
Add ethyl chloroacetate (1-1.2 equivalents) to the mixture. The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate.[6]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (4-fluorophenyl)aminoacetate.
Step 2: Hydrolysis of the Ester
-
Dissolve the crude ethyl (4-fluorophenyl)aminoacetate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[8]
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the (4-Fluorophenyl)aminoacetic acid.[8][9]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[10]
Method B: Synthesis via Rearrangement of 2-Chloro-N-(4-fluorophenyl)acetamide
This protocol is adapted from a literature procedure for the synthesis of N-aryl glycines.[7]
Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide
-
Dissolve 4-fluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.
Step 2: Rearrangement and Hydrolysis
-
In a reaction flask, combine the crude 2-chloro-N-(4-fluorophenyl)acetamide (1.0 mmol), potassium hydroxide (KOH, 1.1 mmol), and copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.1 mmol) in acetonitrile (10 mL).[7]
-
Heat the mixture at the indicated temperature and then concentrate the solvent.[7]
-
Add ethanolic potassium hydroxide (2.5 mmol in 10 mL ethanol) to the residue and heat the mixture at reflux.[7]
-
Upon completion of the reaction, cool the mixture and adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry to obtain N-(4-Fluorophenyl)glycine. The reported yield for this method is 80%.[7]
Quantitative Data Summary
| Parameter | Method A: Direct N-Alkylation | Method B: Rearrangement of Chloroacetamide |
| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline |
| Key Reagents | Ethyl chloroacetate, K₂CO₃, NaOH/LiOH | Chloroacetyl chloride, KOH, CuCl₂·2H₂O |
| Solvent(s) | Acetone or DMF (alkylation), Ethanol/Water (hydrolysis) | Acetonitrile, Ethanol |
| Reaction Temperature | Reflux (alkylation), RT to heat (hydrolysis) | Varies, then Reflux |
| Reported Yield | Varies | 80%[7] |
| Purity | Requires purification | High purity reported[7] |
Purification and Characterization
The crude (4-Fluorophenyl)aminoacetic acid obtained from either method can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[11] For higher purity, techniques like ion-exchange chromatography can be employed.[12]
The final product should be characterized by standard analytical techniques:
-
Melting Point: N-(4-Fluorophenyl)glycine has a reported melting point of 137–139 °C.[7]
-
¹H NMR: (400 MHz, DMSO-d₆): δ 6.91 (t, J = 8.9 Hz, 2H, Ar), 6.53 (dd, J = 9.0, 4.5 Hz, 2H, Ar), 3.76 (s, 2H, CH₂).[7]
-
¹³C NMR: (100 MHz, DMSO-d₆): Specific shifts should be compared with literature values.[7]
-
Mass Spectrometry: To confirm the molecular weight (169.15 g/mol ).
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(4-Fluorophenyl)glycine - Starshinechemical [starshinechemical.com]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-[(4-chlorophenyl)amino]acetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Spectroscopic Analysis of (4-Fluorophenyl)aminoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)aminoacetic acid, also known as N-(4-fluorophenyl)glycine, is a synthetic amino acid derivative with potential applications in medicinal chemistry and drug development. Its structure, incorporating a fluorinated phenyl ring, makes it an interesting candidate for ¹⁹F NMR studies and as a building block for novel therapeutic agents. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted ¹H and ¹³C NMR data to facilitate its structural elucidation and characterization. This document also outlines standard experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.
Introduction
The spectroscopic analysis of novel or modified amino acids is a cornerstone of modern drug discovery and chemical biology. (4-Fluorophenyl)aminoacetic acid presents a unique spectroscopic profile due to the influence of the electron-withdrawing fluorine atom on the aromatic ring and the adjacent amino and carboxylic acid moieties. Understanding its NMR signature is crucial for its unambiguous identification, purity assessment, and for studying its interactions in more complex systems. This guide serves as a comprehensive resource for researchers working with this and similar compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (4-Fluorophenyl)aminoacetic acid. This data was generated using advanced computational algorithms that predict chemical shifts, multiplicities, and coupling constants based on the molecular structure. It is critical to note that this data is predicted and should be used as a reference for comparison with experimentally obtained spectra.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for (4-Fluorophenyl)aminoacetic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | Triplet | 2H | Aromatic (meta to F) |
| ~6.70 | Triplet | 2H | Aromatic (ortho to F) |
| ~4.00 | Singlet | 2H | α-CH₂ |
| Variable | Broad Singlet | 1H | -NH |
| Variable | Broad Singlet | 1H | -COOH |
Note: The chemical shifts of the -NH and -COOH protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated protic solvents.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for (4-Fluorophenyl)aminoacetic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxyl) |
| ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic (C-F) |
| ~144 (d, ⁴JCF ≈ 3 Hz) | Aromatic (C-N) |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic (CH ortho to F) |
| ~115 (d, ³JCF ≈ 8 Hz) | Aromatic (CH meta to F) |
| ~46 | α-C |
Note: The aromatic carbon signals are expected to show splitting due to coupling with the fluorine atom (¹⁹F). The predicted coupling constants (J) are provided.
Experimental Protocols
The following are generalized methodologies for obtaining high-quality NMR spectra of (4-Fluorophenyl)aminoacetic acid.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent. For ¹H NMR, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can dissolve the compound and will show the exchangeable -NH and -COOH protons. For ¹³C NMR, DMSO-d₆ or Methanol-d₄ can be used.
-
Concentration : Dissolve approximately 5-10 mg of the solid (4-Fluorophenyl)aminoacetic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Objective : To determine the proton environment in the molecule.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Number of Scans : 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width : A spectral width of approximately 12-16 ppm.
-
Relaxation Delay : A relaxation delay of 1-2 seconds.
-
Temperature : Room temperature (e.g., 298 K).
-
¹³C NMR Spectroscopy
-
Objective : To determine the carbon framework of the molecule.
-
Instrument : A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width : A spectral width of approximately 200-220 ppm.
-
Relaxation Delay : A relaxation delay of 2-5 seconds.
-
2D NMR Spectroscopy (Optional but Recommended)
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.
Visualization of Analytical Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis and the structural connectivity of (4-Fluorophenyl)aminoacetic acid.
Caption: Workflow for the spectroscopic analysis of a small molecule.
Caption: Connectivity diagram of (4-Fluorophenyl)aminoacetic acid.
Interpretation of Predicted Spectra
-
¹H NMR : The aromatic region is predicted to show two triplets, characteristic of a para-substituted benzene ring with a strongly electron-withdrawing/donating group. The methylene protons (α-CH₂) are expected to appear as a singlet, as they have no adjacent protons to couple with. The amino and carboxylic acid protons will likely appear as broad singlets and their positions can vary significantly.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field. The aromatic carbons will show characteristic splitting patterns due to C-F coupling. The carbon directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings, which are invaluable for definitive assignments. The α-carbon will appear in the aliphatic region.
Conclusion
This technical guide provides a foundational understanding of the NMR spectroscopic analysis of (4-Fluorophenyl)aminoacetic acid. While based on high-quality predicted data, the information presented herein offers a robust framework for researchers to interpret experimentally acquired spectra. The detailed protocols and workflow diagrams aim to facilitate the efficient and accurate characterization of this and related compounds in a drug discovery and development setting. It is strongly recommended to confirm these predicted data with experimental results for any definitive structural claims or publications.
Technical Guide to the Physicochemical Properties of (4-Fluorophenyl)aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Fluorophenyl)aminoacetic acid. For clarity, this document focuses on 2-Amino-2-(4-fluorophenyl)acetic acid , a common and synthetically important derivative of glycine, often referred to as 4-Fluorophenylglycine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical compounds. Understanding its physicochemical characteristics is paramount for its effective application in drug design, formulation, and development.
This guide summarizes key quantitative data in a structured format, details relevant experimental protocols for property determination, and provides a visualization of the interplay between these properties, which is crucial for drug development.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-2-(4-fluorophenyl)acetic acid are summarized in the tables below. These parameters are critical in predicting the compound's behavior in biological systems and during the drug development process.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Systematic Name | 2-Amino-2-(4-fluorophenyl)acetic acid | N/A |
| Synonyms | 4-Fluorophenylglycine, DL-4-Fluorophenylglycine | [1] |
| CAS Number | 7292-73-1 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.16 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder | [1][2] |
| Melting Point | ≥300 °C (decomposes) | [1] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Reference |
| Water Solubility | Sparingly soluble. | General observation for similar amino acids. |
| LogP (calculated) | 0.9101 | N/A |
| pKa₁ (α-carboxyl group, predicted) | 1.90 ± 0.10 | [1][2] |
| pKa₂ (α-amino group, estimated) | ~9-10 | [3][4] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and a representative synthetic route are provided below.
Synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[5][6][7]
Reaction Scheme:
4-Fluorobenzaldehyde + NH₃ + HCN → 2-Amino-2-(4-fluorophenyl)acetonitrile → 2-Amino-2-(4-fluorophenyl)acetic acid
Materials:
-
4-Fluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
Procedure:
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde and ammonium chloride in aqueous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the cooled mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α-aminonitrile precipitate may be observed.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Hydrolysis of the α-Aminonitrile:
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., concentrated ammonia solution) to the isoelectric point of the amino acid to induce precipitation.
-
Collect the crystalline product by filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Dry the final product under vacuum.
-
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. For pure compounds, this range is typically narrow.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound.
Materials:
-
2-Amino-2-(4-fluorophenyl)acetic acid
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the compound to a known volume of water in a flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a calibration curve.
-
The solubility is expressed in mg/mL or mol/L.
Determination of pKa
The pKa values can be determined by potentiometric titration.[3][4]
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Reagents:
-
A precisely weighed sample of 2-Amino-2-(4-fluorophenyl)acetic acid
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
Procedure:
-
Dissolve the amino acid in a known volume of deionized water.
-
If necessary, first titrate the solution with the standardized HCl solution to fully protonate the amino acid.
-
Then, titrate the protonated amino acid solution with the standardized NaOH solution, adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of NaOH.
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first midpoint corresponds to pKa₁ (carboxyl group), and the second midpoint corresponds to pKa₂ (amino group).
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Materials:
-
2-Amino-2-(4-fluorophenyl)acetic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Visualization of Physicochemical Property Interrelationships
The following diagram illustrates the logical relationships between the core physicochemical properties of an active pharmaceutical ingredient (API) like 2-Amino-2-(4-fluorophenyl)acetic acid and their impact on key aspects of drug development.
Caption: Interplay of physicochemical properties and their influence on drug development.
References
- 1. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Guide: 2-((4-Fluorophenyl)amino)-2-oxoacetic acid (CAS No. 69066-43-9)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound associated with CAS number 69066-43-9 is 2-((4-Fluorophenyl)amino)-2-oxoacetic acid , also known as (4-fluoroanilino)(oxo)acetic acid. This is an α-keto-amide derivative, not to be confused with (4-Fluorophenyl)aminoacetic acid, which has a different chemical structure. This guide focuses on the compound correctly identified by the provided CAS number. Publicly available data on this specific compound is limited; this document summarizes the currently accessible information.
Chemical Identity and Physical Properties
2-((4-Fluorophenyl)amino)-2-oxoacetic acid is a fluorinated organic compound characterized by a 4-fluorophenyl group attached to an oxamic acid moiety. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in synthetic and medicinal chemistry.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 69066-43-9 | [1][2] |
| IUPAC Name | 2-((4-fluorophenyl)amino)-2-oxoacetic acid | [2] |
| Synonyms | --INVALID-LINK--acetic acid, 2-(4-fluoroanilino)-2-oxoacetic acid, (4-fluoroanilino)(oxo)acetic acid | [1][2] |
| Molecular Formula | C₈H₆FNO₃ | [1][2] |
| Molecular Weight | 183.14 g/mol | [1][2] |
| SMILES | O=C(O)C(=O)Nc1ccc(F)cc1 | [2] |
| InChI Key | PCRTTZBNPQBQCD-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |
| pKa | Data not available | The carboxylic acid moiety imparts acidic properties. |
| Appearance | Solid (predicted) | Based on related compounds. |
Note: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the melting point, boiling point, or solubility of this compound.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Acylation of 4-fluoroaniline
The most direct route involves the acylation of 4-fluoroaniline with an oxalyl chloride derivative, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.
Step 1: N-Acylation 4-fluoroaniline is reacted with ethyl oxalyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is typically used. The reaction is usually performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Step 2: Ester Hydrolysis The resulting ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate intermediate is then hydrolyzed to the final carboxylic acid. This can be achieved under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution) followed by acidic workup, or under acidic conditions (e.g., using aqueous HCl).
Below is a logical workflow diagram for this proposed synthesis.
Spectral and Analytical Data
While specific spectra for this compound are not publicly available, researchers can anticipate characteristic signals based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the fluorophenyl ring, likely appearing as two multiplets or a complex AA'BB' system in the range of δ 7.0-8.0 ppm. - A broad singlet for the N-H proton, with a chemical shift that is solvent-dependent. - A broad singlet for the carboxylic acid O-H proton, typically downfield (> δ 10 ppm). |
| ¹³C NMR | - Signals for the two carbonyl carbons (amide and carboxylic acid) in the range of δ 160-180 ppm. - Four signals for the aromatic carbons, with the carbon attached to fluorine showing a large ¹JC-F coupling constant. |
| ¹⁹F NMR | - A singlet or multiplet corresponding to the fluorine atom on the phenyl ring. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - An N-H stretch (~3200-3400 cm⁻¹). - Two C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹). - C-F stretch (~1100-1250 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (183.14). - Characteristic fragmentation patterns including loss of CO, COOH, and cleavage of the amide bond. |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity of 2-((4-Fluorophenyl)amino)-2-oxoacetic acid or its involvement in any signaling pathways.
Generally, fluorinated analogues of biologically active molecules are synthesized to modulate properties such as:
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and alter the electronic nature of the aromatic ring, potentially enhancing interactions with biological targets.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may affect its membrane permeability and distribution.
Given its structure as an N-aryl oxamic acid, it could be investigated as a potential inhibitor of enzymes like lactate dehydrogenase or as a building block in the synthesis of more complex pharmacologically active molecules. However, any such application remains speculative without experimental data.
Safety and Handling
Safety data for this compound is limited. Based on information for structurally related compounds, caution should be exercised.
Table 4: Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 |
This information is based on data for analogous compounds and may not be fully representative. A full risk assessment should be conducted before handling.
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Clarification on Related Compounds
The user's initial query mentioned "(4-Fluorophenyl)aminoacetic acid". This name corresponds to a different structure. For clarity, a comparison is provided below.
Table 5: Comparison of Related Compounds
| Feature | 2-((4-Fluorophenyl)amino)-2-oxoacetic acid | 2-Amino-2-(4-fluorophenyl)acetic acid |
| CAS Number | 69066-43-9 | 7292-73-1 (for DL-racemate)[4] |
| Structure | α-keto-amide | α-amino acid |
| Molecular Formula | C₈H₆FNO₃ | C₈H₈FNO₂ |
| Molecular Weight | 183.14 | 169.15 |
It is crucial for researchers to verify the CAS number and chemical name to ensure they are working with the intended compound.
References
A Theoretical Conformational Analysis of (4-Fluorophenyl)aminoacetic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Fluorophenyl)aminoacetic acid, a halogenated derivative of N-phenylglycine, presents a molecule of significant interest in medicinal chemistry and drug design. The conformational landscape of such molecules is pivotal in determining their biological activity, as the three-dimensional structure dictates the interaction with biological targets. Conformational analysis provides insights into the molecule's flexibility, the relative stability of its different spatial arrangements (conformers), and the energy barriers between them. This technical guide outlines the theoretical and experimental approaches for a comprehensive conformational analysis of (4-Fluorophenyl)aminoacetic acid, based on established methodologies for analogous compounds.
While a dedicated conformational analysis of (4-Fluorophenyl)aminoacetic acid is not extensively documented in publicly available literature, this guide synthesizes the standard procedures and expected outcomes from studies on closely related N-phenylglycine and carboxyphenylglycine derivatives.[1][2]
Core Concepts in Conformational Analysis
The conformational flexibility of (4-Fluorophenyl)aminoacetic acid primarily arises from the rotation around several key single bonds. The most significant of these are the torsion angles associated with the phenyl ring relative to the amino group and the rotations within the aminoacetic acid backbone. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects due to the fluorine substituent dictates the preferred conformations.
A potential energy surface (PES) is a conceptual and mathematical tool used to explore the energy of a molecule as a function of its geometry.[3][4] By mapping the energy landscape, we can identify low-energy conformers (valleys on the PES) and the transition states that connect them (saddle points on the PES).[4]
Computational Methodologies
Computational chemistry provides powerful tools to predict and analyze the conformational preferences of molecules. A typical workflow involves a multi-step process to ensure a thorough exploration of the conformational space.
Experimental Protocols: Computational Details
A robust computational analysis of (4-Fluorophenyl)aminoacetic acid would involve the following steps:
-
Initial Conformational Search: A broad exploration of the potential energy surface is performed to identify a comprehensive set of possible conformers. This is often achieved using lower-level, computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods.[1] This step is crucial to avoid focusing on only a few local minima.
-
Geometry Optimization: The geometries of the conformers identified in the initial search are then optimized using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[5] Common functionals for such studies include B3LYP, coupled with a suitable basis set like 6-31G* or larger.[5] Ab initio methods like Hartree-Fock can also be employed.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed for each conformer. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Calculation of Relative Energies: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine their relative populations at a given temperature according to the Boltzmann distribution.
-
Transition State Search and Rotational Barrier Calculation: To understand the dynamics of conformational changes, the transition states connecting the stable conformers are located. This allows for the calculation of the energy barriers for rotation around key bonds.[6][7][8]
Diagram: Computational Workflow for Conformational Analysis
A generalized workflow for the computational conformational analysis.
Data Presentation: Key Quantitative Data
A thorough conformational analysis will generate a wealth of quantitative data. Presenting this data in a structured format is crucial for interpretation and comparison.
Table 1: Geometric Parameters of a Hypothetical Low-Energy Conformer of (4-Fluorophenyl)aminoacetic Acid
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | C-F | 1.35 |
| C-N | 1.40 | |
| N-Cα | 1.45 | |
| Cα-C' | 1.52 | |
| C'=O | 1.22 | |
| Bond Angles (°) | C-C-F | 119.0 |
| C-N-Cα | 120.5 | |
| N-Cα-C' | 111.0 | |
| Dihedral Angles (°) | C-C-N-Cα | 15.0 |
| C-N-Cα-C' | -170.0 | |
| N-Cα-C'-O | 180.0 |
Table 2: Relative Energies and Rotational Barriers of Hypothetical Conformers
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier to Next Conformer (kcal/mol) |
| Conformer A | 0.00 | 5.2 |
| Conformer B | 1.5 | 3.8 |
| Conformer C | 2.8 | 7.1 |
Experimental Validation
Experimental techniques are essential for validating the results of computational studies. Spectroscopic methods are particularly powerful for probing the conformational states of molecules in different environments.
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the time-averaged conformation in solution. The chemical shifts and coupling constants are sensitive to the local electronic environment and geometry. For (4-Fluorophenyl)aminoacetic acid, ¹⁹F NMR would also be a valuable tool.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the vibrational modes of a molecule. The frequencies of these modes are characteristic of specific functional groups and can be influenced by the molecular conformation, particularly through intramolecular hydrogen bonding. Comparing the experimental IR and Raman spectra with the computationally predicted spectra for different conformers can help in identifying the dominant conformer(s).
-
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands can be sensitive to the conjugation between the phenyl ring and the amino group, which is dependent on the dihedral angle.
Diagram: Integrated Approach for Conformational Analysis
An integrated approach combining computational and experimental methods.
Conclusion
The theoretical conformational analysis of (4-Fluorophenyl)aminoacetic acid is a critical step in understanding its potential as a pharmacologically active agent. By employing a combination of computational methods for exploring the potential energy surface and experimental spectroscopic techniques for validation, a detailed and accurate picture of its conformational landscape can be developed. This guide provides a comprehensive framework for undertaking such an analysis, leveraging established protocols from studies on analogous molecular systems. The insights gained from this analysis can guide the rational design of new drug candidates with improved efficacy and selectivity.
References
- 1. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. biomedres.us [biomedres.us]
An In-Depth Technical Guide to the Key Functional Groups of (4-Fluorophenyl)aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenyl)aminoacetic acid is a non-proteinogenic α-amino acid that has garnered interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring amino acids, combined with the unique properties imparted by the fluorine atom, makes it a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the key functional groups of (4-Fluorophenyl)aminoacetic acid, including their physicochemical properties, spectroscopic signatures, and synthetic considerations.
Molecular Structure and Key Functional Groups
(4-Fluorophenyl)aminoacetic acid is characterized by three principal functional groups: a carboxylic acid, an amino group, and a 4-fluorophenyl group, all attached to a central α-carbon.
Figure 1. Molecular structure and key functional groups of (4-Fluorophenyl)aminoacetic acid.
The reactivity and biological activity of this molecule are primarily dictated by the interplay of these three functional groups.
Physicochemical Properties
The physicochemical properties of (4-Fluorophenyl)aminoacetic acid are crucial for its behavior in biological systems and for the development of analytical and synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | ChemScene |
| Molecular Weight | 169.15 g/mol | ChemScene |
| LogP | 0.9101 | ChemScene |
| Aqueous Solubility | 1.96 mg/mL (in H₂O, with ultrasonic and warming, pH adjusted to 3 with HCl and heated to 60°C) | MedChemExpress |
| Predicted pKa (Carboxylic Acid) | ~2-3 | (Estimated based on similar amino acids) |
| Predicted pKa (Amino Group) | ~9-10 | (Estimated based on similar amino acids) |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of (4-Fluorophenyl)aminoacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | Multiplet | 2H | Aromatic protons ortho to the fluorine atom |
| ~7.1-6.9 | Multiplet | 2H | Aromatic protons meta to the fluorine atom |
| ~4.5 | Singlet/Broad Singlet | 1H | α-proton (CH) |
| Variable | Broad Singlet | 2H | Amino protons (-NH₂) |
| Variable | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (C=O) |
| ~160-165 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine (C-F) |
| ~130-135 | Aromatic carbon attached to the α-carbon |
| ~128-130 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to the C-F bond |
| ~115-117 (d, ²JCF ≈ 21 Hz) | Aromatic CH meta to the C-F bond |
| ~55-60 | α-carbon (CH) |
Note on Spectroscopic Data: The provided chemical shifts are estimations based on data from structurally related compounds. Actual experimental values may vary depending on the solvent and other experimental conditions. The carbon attached to fluorine and its neighboring carbons will exhibit splitting (doublets) due to coupling with the ¹⁹F nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | N-H stretch | Amino group |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1220 | C-F stretch | Aryl-fluoride |
| ~1160 | C-N stretch | Amino group |
Experimental Protocols
Synthesis of (4-Fluorophenyl)aminoacetic Acid via Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.
Figure 2. Workflow for the Strecker synthesis of (4-Fluorophenyl)aminoacetic acid.
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde in a suitable solvent such as methanol or ethanol. Add an equimolar amount of ammonium chloride (NH₄Cl) followed by an equimolar amount of potassium cyanide (KCN). The reaction mixture is stirred at room temperature. The ammonium chloride serves as a source of ammonia, which reacts with the aldehyde to form an imine in situ.
-
Nitrile Addition: The cyanide ion then attacks the imine to form the corresponding α-aminonitrile, (4-fluorophenyl)(amino)acetonitrile. This step is typically allowed to proceed for several hours to ensure complete reaction.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the carboxylic acid. This is achieved by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture under reflux. The nitrile group is converted to a carboxylic acid, and the amino group is protonated.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid (4-Fluorophenyl)aminoacetic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of (4-Fluorophenyl)aminoacetic acid in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Conclusion
The functional groups of (4-Fluorophenyl)aminoacetic acid—the carboxylic acid, the amino group, and the 4-fluorophenyl moiety—collectively define its chemical and biological properties. A thorough understanding of these groups, supported by robust physicochemical and spectroscopic data, is paramount for its effective utilization in research and drug development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for scientists working with this and related fluorinated amino acids. The strategic incorporation of such non-proteinogenic amino acids into peptide and small molecule scaffolds holds significant promise for the discovery of next-generation therapeutics.
An In-Depth Technical Guide on the Initial Biological Screening of (4-Fluorophenyl)aminoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of (4-Fluorophenyl)aminoacetic acid derivatives and structurally related compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways. The information is curated from various scientific studies to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
I. Anticancer Activity
Derivatives of (4-Fluorophenyl)aminoacetic acid, particularly amide derivatives, have been investigated for their potential as anticancer agents. The primary screening of these compounds typically involves evaluating their cytotoxic effects on various cancer cell lines.
The cytotoxic activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been evaluated against several human cancer cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | Substituent on N-phenyl ring | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | Reference |
| 2a | 2-nitro | >100 | >100 | >100 | [1][2] |
| 2b | 3-nitro | 52 | >100 | >100 | [1][2] |
| 2c | 4-nitro | 80 | 100 | >100 | [1][2] |
| 2d | 2-methoxy | >100 | >100 | >100 | [1][2] |
| 2e | 3-methoxy | >100 | >100 | >100 | [1][2] |
| 2f | 4-methoxy | >100 | >100 | >100 | [1][2] |
| Imatinib | (Reference Drug) | 40 | 98 | Not Tested | [1][2] |
Key Findings:
-
Compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects compared to those with a methoxy moiety (2d-2f).[1][2]
-
The PC3 prostate carcinoma cell line was the most sensitive to the tested compounds.[1][2]
-
Compound 2b , with a meta-nitro substituent, was the most active against the PC3 cell line, with an IC50 value of 52 µM.[1][2]
-
Compound 2c , with a para-nitro substituent, was the most active against the MCF-7 cell line, with an IC50 value of 100 µM.[1][2]
-
All tested derivatives exhibited lower activity than the reference drug, imatinib.[1][2]
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives:
A general method for the synthesis of these derivatives involves the reaction of 2-(4-fluorophenyl)acetic acid with an appropriate aniline in the presence of a coupling agent.
-
Step 1: Activation of Carboxylic Acid: 2-(4-fluorophenyl)acetic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl2), to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
-
Step 2: Amide Bond Formation: The resulting acid chloride is then reacted with a substituted aniline in the presence of a base, such as triethylamine (TEA), to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature for a specified period to yield the desired 2-(4-Fluorophenyl)-N-phenylacetamide derivative.
-
Step 3: Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
In-Vitro Cytotoxicity Assay (MTS Assay):
The cytotoxic activity of the synthesized compounds is determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.
-
Cell Seeding: Cancer cells (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., imatinib) for a specified duration (e.g., 48 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for a further 1-4 hours at 37°C. The viable cells bioreduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for synthesis and cytotoxicity screening.
II. Antimicrobial Activity
While specific studies on the antimicrobial properties of (4-Fluorophenyl)aminoacetic acid are limited, research on structurally similar compounds, such as N-acyl-α-amino acid derivatives, provides valuable insights into their potential as antimicrobial agents.
The antimicrobial activity of novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety was assessed. Although not containing a fluorophenyl group, this provides a relevant example of screening N-acyl-amino acid derivatives.
| Compound | Bacterial/Fungal Strain | Growth Inhibition Zone (mm) | Reference |
| 3 | Enterococcus faecium E5 | 15 | [3] |
| 4 | Enterococcus faecium E5 | 10 | [3] |
| 4 | Staphylococcus aureus ATCC 6538 | 8 | [3] |
| 4 | Bacillus subtilis ATCC 6683 | 9 | [3] |
| 5b | Staphylococcus aureus ATCC 6538 | 9 | [3] |
| 6a | Candida albicans 393 | 8 | [3] |
Key Findings:
-
Compound 3 , an N-acyl-α-amino acid, and its corresponding 1,3-oxazol-5(4H)-one (4 ) exhibited activity against Gram-positive bacteria.[3]
-
Compound 6a , a 1,3-oxazole derivative, showed activity against the fungal strain Candida albicans.[3]
Synthesis of N-Acyl-α-amino Acid Derivatives:
-
Step 1: Acyl Chloride Formation: A carboxylic acid (e.g., 4-[(4-chlorophenyl)sulfonyl]benzoic acid) is reacted with thionyl chloride to produce the corresponding acyl chloride.[3]
-
Step 2: N-acylation: The crude acyl chloride is then reacted with an amino acid (e.g., valine) under basic conditions to yield the N-acyl-α-amino acid.[3]
Qualitative Antimicrobial Activity Screening (Agar Disc Diffusion Method):
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into petri dishes.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compounds and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Caption: Workflow for antimicrobial screening.
III. Anti-inflammatory Activity
The anti-inflammatory potential of compounds structurally related to (4-Fluorophenyl)aminoacetic acid has been explored, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Flufenamic acid-based sulfonohydrazide and acetamide derivatives were evaluated for their inhibitory activity against COX-1 and COX-2. While not direct (4-Fluorophenyl)aminoacetic acid derivatives, they represent a relevant class of N-phenylamino-containing compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 14 | 25.1 | 5.0 | 5.01 | [4] |
| 15 | 15.0 | Not Reported | Not Reported | [4] |
| 16 | >100 | 17.6 | >5.68 | [4] |
| Celecoxib | 77.4 | Not Reported | Not Reported | [4] |
Key Findings:
-
Compounds 14 and 16 showed promising selectivity towards COX-2 inhibition.[4]
-
Compound 15 was a potent non-selective inhibitor of COX enzymes.[4]
In-Vitro COX Inhibition Assay:
The ability of the compounds to inhibit COX-1 and COX-2 is typically determined using a colorimetric or fluorometric assay kit.
-
Enzyme and Substrate Preparation: Recombinant COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme for a short period.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Detection: The assay measures the amount of prostaglandin H2 (PGH2) produced, often by converting it to a more stable product that can be detected colorimetrically or fluorometrically.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
Caption: Inhibition of the COX pathway by test compounds.
This guide provides a foundational understanding of the initial biological screening of (4-Fluorophenyl)aminoacetic acid derivatives and their analogs. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the potential of this chemical scaffold in developing new therapeutic agents. Further investigations are warranted to explore the full therapeutic potential and mechanisms of action of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing (4-Fluorophenyl)aminoacetic Acid in Solid-Phase Peptide Synthesis
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone strategy in modern drug discovery and chemical biology. These modifications can dramatically enhance the therapeutic properties of peptides, including metabolic stability, receptor affinity, bioavailability, and conformational rigidity.[1][2] (4-Fluorophenyl)aminoacetic acid, an N-substituted glycine derivative, is a valuable building block for creating peptidomimetics. The introduction of a fluorine atom can modulate electronic properties, enhance binding interactions through fluorine-specific contacts, and improve proteolytic resistance without significant steric bulk.[3] Furthermore, the N-substitution creates a backbone that is inherently resistant to enzymatic degradation and can be used to control the peptide's secondary structure.
These application notes provide a comprehensive guide for the incorporation of (4-Fluorophenyl)aminoacetic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). While the general principles of SPPS apply, the nature of this N-substituted amino acid—a secondary amine—necessitates specific considerations for coupling and reaction monitoring.
Chemical Properties and Data
The successful incorporation of (4-Fluorophenyl)aminoacetic acid requires the use of its N-terminally protected form, typically Fmoc-N-(4-fluorophenyl)glycine.
| Property | Value |
| Compound Name | Fmoc-N-(4-fluorophenyl)glycine |
| Synonyms | Fmoc-(4-Fluorophenyl)aminoacetic acid |
| Molecular Formula | C₂₃H₁₈FNO₄ |
| Molecular Weight | 391.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DMSO |
| Purity (HPLC) | ≥98.0% |
Table 1: Representative chemical properties of the Fmoc-protected building block.
Experimental Workflow and Methodologies
The synthesis follows the Fmoc/tBu strategy, where the N-terminal α-amino group is protected by the base-labile Fmoc group, and side chains (if any) are protected by acid-labile groups.[4] The peptide is assembled on a solid resin support, and excess reagents are removed by simple filtration and washing.[5]
Special Considerations for N-Substituted Amino Acids
The coupling of N-substituted amino acids like (4-Fluorophenyl)aminoacetic acid is often less efficient than for standard primary amino acids due to steric hindrance at the secondary amine. To ensure complete incorporation, modifications to the standard protocol are required.
Key adjustments include:
-
Coupling Reagents: Use of potent coupling reagents is highly recommended. Aminium-based reagents like HBTU, HATU, or HCTU are generally more effective than carbodiimides (e.g., DIC) alone for hindered couplings.[6][7]
-
Reaction Time: Extended coupling times (2-4 hours) or performing a "double coupling" (repeating the coupling step with fresh reagents) may be necessary to drive the reaction to completion.
-
Monitoring: The standard Kaiser test, which detects free primary amines, will give a negative result for the N-terminal secondary amine of a newly coupled (4-Fluorophenyl)aminoacetic acid residue.[8] Therefore, it cannot be used to confirm coupling completion. A chloranil or bromophenol blue test should be used to detect the presence of unreacted secondary amines.
Detailed Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating a (4-Fluorophenyl)aminoacetic acid residue on a Rink Amide resin to yield a C-terminal peptide amide.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh)
-
Protected Amino Acids:
-
Fmoc-N-(4-fluorophenyl)glycine
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
-
Solvents (Peptide Synthesis Grade):
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Reagents:
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp)
-
Anhydrous Diethyl Ether
-
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle of amino acid addition. It should be repeated for each amino acid in the sequence.
-
Resin Preparation (Initial Step):
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 3 minutes and drain.[1]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.[1]
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. For standard amino acids, 1-2 hours is sufficient. For Fmoc-N-(4-fluorophenyl)glycine , agitate for at least 2 hours and monitor completion. If necessary, drain and perform a second coupling with fresh reagents.
-
Washing: After coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
-
-
Reaction Monitoring (Optional but Recommended):
-
After coupling a standard amino acid, perform a Kaiser test to confirm the absence of free primary amines (resin should remain colorless/yellow).[8]
-
After coupling Fmoc-N-(4-fluorophenyl)glycine , perform a chloranil test to confirm the absence of free secondary amines.
-
| Step | Reagent/Solvent | Time | Equivalents (vs. Resin Loading) |
| Swelling | DMF | > 1 hour | - |
| Deprotection | 20% Piperidine in DMF | 3 min + 15 min | - |
| Washing | DMF / DCM | ~5 min | - |
| Activation | Fmoc-AA / HATU / DIPEA in DMF | 2 min | 3 / 2.95 / 6 |
| Coupling | Activated AA solution | 1-4 hours | - |
| Washing | DMF / DCM | ~5 min | - |
Table 2: Summary of a standard Fmoc-SPPS cycle.
Protocol 2: Cleavage and Deprotection
This final step releases the synthesized peptide from the resin and removes side-chain protecting groups.
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen.[1]
-
Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . If the peptide contains methionine or tryptophan, add 2.5% DTT.[1]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL/g resin) and agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution from the resin beads into a clean collection tube.[1]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]
-
Centrifuge the mixture to pellet the precipitated peptide.[1]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Conclusion
The use of (4-Fluorophenyl)aminoacetic acid in solid-phase peptide synthesis provides a reliable method for generating novel peptidomimetics with potentially enhanced pharmacological profiles.[2] While its incorporation as an N-substituted residue presents challenges compared to standard amino acids, these can be overcome by using potent coupling reagents, extending reaction times, and employing appropriate monitoring tests. The detailed protocols provided herein serve as a comprehensive guide for researchers to synthesize and evaluate their own unique fluorinated peptides for various applications in drug discovery and development.[1]
References
Protocol for Incorporating (4-Fluorophenyl)aminoacetic Acid into Novel Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] (4-Fluorophenyl)aminoacetic acid, a non-canonical amino acid, offers unique characteristics due to the presence of a fluorine atom. The high electronegativity and small size of fluorine can modulate the electronic properties, conformation, and metabolic stability of peptides without introducing significant steric bulk.[3] This modification can lead to improved proteolytic resistance and provides a sensitive ¹⁹F NMR probe for structural and interaction studies.[3]
These application notes provide a detailed protocol for the incorporation of (4-Fluorophenyl)aminoacetic acid into novel peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[2][4] The methodologies described herein are intended to guide researchers in the efficient synthesis, purification, and characterization of these modified peptides.
Data Presentation: Quantitative Parameters for Peptide Synthesis
The following table summarizes key quantitative data and parameters for the successful solid-phase synthesis of peptides containing (4-Fluorophenyl)aminoacetic acid.
| Parameter | Value | Reference |
| Resin Loading Capacity | 0.1 - 1.0 mmol/g | [2] |
| Amino Acid Equivalents (relative to resin loading) | 3 - 5 equivalents | [2][5] |
| Coupling Reagent Equivalents (e.g., HBTU, HATU) | 2.9 - 4.5 equivalents | [5] |
| Base Equivalents (e.g., DIPEA, NMM) | 6 - 9 equivalents | [5] |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | [2][5] |
| Deprotection Time | 5 min + 15 min | [3] |
| Coupling Time | 1 - 2 hours | [1][2] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [6] |
| Cleavage Time | 2 - 3 hours | [2][6] |
| Crude Peptide Yield | Variable, can be >80% for short peptides | [3] |
| Final Purity (post-HPLC) | >95-99% | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating (4-Fluorophenyl)aminoacetic acid using Fmoc chemistry.
Materials and Reagents
-
Fmoc-(4-Fluorophenyl)aminoacetic acid
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)[2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[3]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
To ensure complete coupling, a Kaiser test can be performed. A negative result (clear beads) indicates the absence of free primary amines.[7]
Step 4: Chain Elongation
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-(4-Fluorophenyl)aminoacetic acid.
Step 5: Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Step 6: Cleavage and Side-Chain Deprotection
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[6] Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2][6]
-
Filter the cleavage solution to separate it from the resin beads.
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[1][3]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct mass.[1]
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway Example: GPCR Activation
Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs). The incorporation of (4-Fluorophenyl)aminoacetic acid can modulate the binding affinity and efficacy of peptide ligands for their cognate GPCRs.
Caption: A generalized GPCR signaling pathway initiated by a peptide ligand.
References
(4-Fluorophenyl)aminoacetic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenyl)aminoacetic acid , also known as N-(4-fluorophenyl)glycine, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the electron-withdrawing fluorine atom and the amino acid moiety, contribute to favorable pharmacokinetic and pharmacodynamic properties of derivative compounds. This document provides an overview of its applications, detailed experimental protocols for its synthesis and incorporation into drug candidates, and quantitative data on the biological activity of its derivatives.
Applications in Drug Discovery
The (4-fluorophenyl)aminoacetic acid scaffold has been successfully employed in the development of a diverse range of therapeutic agents, including:
-
Histone Deacetylase (HDAC) Inhibitors: Derivatives incorporating this scaffold have shown potent inhibitory activity against various HDAC isoforms, which are key epigenetic regulators implicated in cancer and other diseases. The fluorine substitution can enhance metabolic stability.[1][2][3]
-
Aurora Kinase Inhibitors: This scaffold has been utilized to design inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for anticancer drug development.
-
Dopamine Transporter (DAT) Inhibitors: Atypical DAT inhibitors containing the (4-fluorophenyl)aminoacetic acid motif have been investigated for their potential in treating psychostimulant use disorders. These compounds aim to modulate dopamine reuptake without producing the stimulant effects of traditional DAT inhibitors.[4]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative compounds derived from the (4-fluorophenyl)aminoacetic acid scaffold.
Table 1: HDAC Inhibitory Activity of (4-Fluorophenyl)aminoacetamide Derivatives
| Compound Reference | Target | IC50 (nM) |
| FNA | HDAC3 | 95.48[1] |
| L20 | HDAC1 | 684[5] |
| L20 | HDAC2 | 2548[5] |
| L20 | HDAC3 | 217[5] |
Table 2: Antiproliferative Activity of (4-Fluorophenyl)aminoacetamide Derivatives
| Compound Reference | Cell Line | IC50 (µM) |
| FNA | HepG2 | 1.30[1] |
Table 3: Dopamine Transporter Binding Affinity of bis(4-fluorophenyl) Derivatives
| Compound Reference | Target | Ki (nM) |
| GBR 12909 | DAT | 34[6] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Fluorophenyl)glycine ((4-Fluorophenyl)aminoacetic acid)
This protocol describes a mild and efficient synthesis of N-(4-fluorophenyl)glycine via the rearrangement of 2-chloro-N-(4-fluorophenyl)acetamide.[7]
Materials:
-
4-Fluoroaniline
-
Chloroacetyl chloride
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide:
-
Dissolve 4-fluoroaniline (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(4-fluorophenyl)acetamide.
-
-
Rearrangement to N-(4-Fluorophenyl)glycine:
-
Dissolve the crude 2-chloro-N-(4-fluorophenyl)acetamide in DMF.
-
Add CuCl₂·2H₂O (catalytic amount) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(4-fluorophenyl)glycine as a white solid.[7]
-
Characterization Data for N-(4-Fluorophenyl)glycine:
-
Appearance: White solid[7]
-
Melting Point: 137–139 °C[7]
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.91 (t, J = 8.9 Hz, 2H, Ar), 6.53 (dd, J = 9.0, 4.5 Hz, 2H, Ar), 3.76 (s, 2H, CH₂)[7]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.65, 155.66, 144.93, 115.08, 112.92, 45.11[7]
Signaling Pathways and Mechanisms of Action
HDAC Inhibition Signaling Pathway
Derivatives of (4-fluorophenyl)aminoacetic acid act as HDAC inhibitors, which modulate gene expression by altering the acetylation state of histones and other non-histone proteins.
Caption: HDAC Inhibition Pathway.
Aurora Kinase B Inhibition and Cell Cycle Regulation
Aurora kinase B is a key regulator of mitosis. Inhibitors based on the (4-fluorophenyl)aminoacetic acid scaffold can disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Aurora Kinase B Inhibition.
Dopamine Transporter (DAT) Inhibition Mechanism
DAT is responsible for the reuptake of dopamine from the synaptic cleft. Inhibitors containing the (4-fluorophenyl)aminoacetic acid scaffold block this transporter, increasing the concentration of dopamine in the synapse.
Caption: DAT Inhibition Mechanism.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays of (4-Fluorophenyl)aminoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antibacterial assays on (4-Fluorophenyl)aminoacetic acid derivatives. The protocols outlined below are fundamental for the initial screening and characterization of the antibacterial potential of these novel compounds.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. (4-Fluorophenyl)aminoacetic acid derivatives represent a class of compounds with potential antibacterial activity. The evaluation of these derivatives begins with robust in vitro assays to determine their efficacy against various bacterial strains. This document details the standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial first steps in the assessment of any potential new antibacterial compound.[1]
Data Presentation
Clear and structured presentation of quantitative data is essential for the comparison and interpretation of the antibacterial activity of different (4-Fluorophenyl)aminoacetic acid derivatives. The following tables provide a template for summarizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of (4-Fluorophenyl)aminoacetic Acid Derivatives against various bacterial strains.
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) MIC (µg/mL) |
| FPAA-01 | Unsubstituted | 128 | 256 | >256 | 128 |
| FPAA-02 | 4-Chloro | 64 | 128 | 256 | 64 |
| FPAA-03 | 4-Nitro | 32 | 64 | 128 | 32 |
| FPAA-04 | 2,4-Dichloro | 16 | 32 | 64 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of (4-Fluorophenyl)aminoacetic Acid Derivatives.
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) | MRSA (ATCC 43300) MBC (µg/mL) | MBC/MIC Ratio (S. aureus) |
| FPAA-01 | Unsubstituted | 256 | >256 | 256 | 2 |
| FPAA-02 | 4-Chloro | 128 | 256 | 128 | 2 |
| FPAA-03 | 4-Nitro | 64 | 128 | 64 | 2 |
| FPAA-04 | 2,4-Dichloro | 32 | 64 | 32 | 2 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 2 | 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the in vitro antibacterial activity of (4-Fluorophenyl)aminoacetic acid derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely used and reliable technique for determining MIC values.[3]
Materials:
-
Test compounds ((4-Fluorophenyl)aminoacetic acid derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates[3]
-
0.5 McFarland turbidity standard[3]
-
Spectrophotometer
-
Incubator (35-37°C)[2]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.[2]
-
Inoculate the colonies into a tube of sterile CAMHB.[2]
-
Incubate the broth culture at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][3]
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[3]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[2]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)[2]
Protocol:
-
Subculturing from MIC plate:
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[2]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro antibacterial screening of (4-Fluorophenyl)aminoacetic acid derivatives.
Caption: Workflow for In Vitro Antibacterial Assays.
Logical Relationship for Bacteriostatic vs. Bactericidal Activity
The relationship between the MIC and MBC values determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Caption: Determining Bactericidal vs. Bacteriostatic Activity.
References
Application Notes and Protocols for High-Throughput Screening of (4-Fluorophenyl)aminoacetic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenyl)aminoacetic acid and its derivatives represent a promising class of small molecules with potential therapeutic applications in oncology and other diseases. This scaffold is a key component in various biologically active compounds. High-throughput screening (HTS) of libraries containing this pharmacophore is a critical step in identifying novel lead compounds that modulate the activity of specific biological targets. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of (4-Fluorophenyl)aminoacetic acid libraries, with a focus on identifying inhibitors of Sirtuin 2 (SIRT2), Epidermal Growth Factor Receptor (EGFR), and the P-glycoprotein (P-gp) efflux pump.
Target Rationale
-
Sirtuin 2 (SIRT2): A NAD-dependent deacetylase involved in cell cycle regulation, and neurodegenerative diseases. Inhibition of SIRT2 has emerged as a potential therapeutic strategy for cancer and neuroprotection.[1]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Dysregulation of EGFR is a hallmark of many cancers, making it a well-established drug target.[2][3]
-
P-glycoprotein (P-gp): An ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell. Inhibitors of P-gp can enhance the efficacy of anticancer drugs.[4][5]
Data Presentation: A Case Study of (4-Fluorophenyl)aminoacetic Acid Analogs
While extensive HTS data for a large library of (4-Fluorophenyl)aminoacetic acid is not publicly available, a study on structurally related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives provides valuable insights into the potential of this scaffold. The following tables summarize the in vitro anti-proliferative activity and target inhibition of selected compounds from this study.
Table 1: Anti-proliferative Activity of Selected (4-Fluorophenyl)aminoacetic Acid Analogs
| Compound ID | Modification | A549 IC50 (µM)[6] | H69 IC50 (µM) | H69AR IC50 (µM) | HEK293 (Cytotoxicity) |
| 21 | 4-fluorophenyl, hydroxyimino | 5.42 | ND | ND | Low |
| 22 | 4-chlorophenyl, hydroxyimino | 2.47 | ND | ND | Low |
| 25 | 4-fluorophenyl, carbohydrazide | 8.05 | 27.7% viability | 48.4% viability | Low |
| 26 | 4-chlorophenyl, carbohydrazide | 25.4 | 67.0% viability | 15.4% viability | ND |
| Cisplatin | Positive Control | 11.71 | ND | ND | High |
ND: Not Determined
Table 2: In Silico and In Vitro Target Inhibition
| Compound ID | Target | Docking Score (kcal/mol) | In Vitro Inhibition |
| 22 | SIRT2 | -8.5 | Interaction with key residues predicted[6] |
| 22 | EGFR | -9.2 | Interaction with key residues predicted[6] |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign to identify inhibitors from a (4-Fluorophenyl)aminoacetic acid library is depicted below.
References
- 1. Crystallographic and SAR analyses reveal the high requirements needed to selectively and potently inhibit SIRT2 deacetylase and decanoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identify P-glycoprotein Substrates and Inhibitors with the Rapid , HTS Pgp-Glo TM Assay System LUMINESCENT | Semantic Scholar [semanticscholar.org]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: (4-Fluorophenyl)aminoacetic Acid in Enzyme Inhibition Studies
Introduction
(4-Fluorophenyl)aminoacetic acid is a synthetic amino acid derivative. While direct studies detailing its specific enzyme inhibitory effects are not extensively documented in the available literature, the incorporation of a fluorine atom onto the phenyl ring suggests its potential as a candidate for enzyme inhibition studies. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding affinities to enzyme active sites and improving metabolic stability. These characteristics make fluorinated compounds, such as (4-Fluorophenyl)aminoacetic acid, valuable tools in drug discovery and biochemical research.
These application notes provide a general framework for investigating the potential enzyme inhibitory activity of (4-Fluorophenyl)aminoacetic acid and similarly structured molecules. The protocols and methodologies are based on standard practices in enzyme kinetics and inhibition assays.
Potential Enzyme Targets and Rationale
Given its structure as an amino acid analog, (4-Fluorophenyl)aminoacetic acid could potentially target enzymes that recognize and process amino acids or similar substrates. The fluorophenyl group may confer specificity for enzymes with hydrophobic binding pockets. Potential enzyme classes to investigate include:
-
Proteases: Enzymes that hydrolyze peptide bonds. The amino acid-like structure could allow it to interact with the active sites of various proteases.
-
Kinases: The fluorophenyl group might interact with the ATP-binding site or allosteric sites of certain kinases.
-
Amino Acid Modifying Enzymes: Enzymes involved in the metabolism or modification of amino acids.
Data Presentation: Hypothetical Enzyme Inhibition Data
The following table represents a hypothetical dataset for the inhibition of a generic enzyme by (4-Fluorophenyl)aminoacetic acid. This data illustrates how quantitative results from such a study would be summarized.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| (4-Fluorophenyl)aminoacetic acid | Enzyme X | 15.2 | 7.8 | Competitive |
| Control Inhibitor A | Enzyme X | 5.8 | 2.5 | Competitive |
| Control Inhibitor B | Enzyme X | 25.1 | 12.3 | Non-competitive |
Note: The data presented in this table is purely illustrative and not based on experimental results for (4-Fluorophenyl)aminoacetic acid.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme using a colorimetric assay.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme (which produces a colorimetric product)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
(4-Fluorophenyl)aminoacetic acid (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of (4-Fluorophenyl)aminoacetic acid (e.g., 10 mM in DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solution of the target enzyme in assay buffer at a working concentration.
-
Prepare a solution of the substrate in assay buffer at a working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each inhibitor concentration to triplicate wells.
-
Include wells for a "no inhibitor" control (add 10 µL of assay buffer with the same concentration of DMSO as the inhibitor wells).
-
Include wells for a "no enzyme" control (add assay buffer instead of the enzyme solution).
-
Add 80 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
-
Initiate Reaction and Measure:
-
Add 10 µL of the substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength for the colorimetric product at regular intervals (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the velocities to the "no inhibitor" control (set as 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical signaling pathway.
Application Notes and Protocols: Derivatization of (4-Fluorophenyl)aminoacetic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenyl)aminoacetic acid, a non-proteinogenic amino acid, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatization allows for the synthesis of a diverse library of compounds with potential therapeutic applications. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the parent molecule. This document provides detailed protocols for the derivatization of (4-Fluorophenyl)aminoacetic acid and subsequent bioassays to evaluate the cytotoxic effects of the resulting derivatives.
Derivatization Strategies
The primary amino group and the carboxylic acid moiety of (4-Fluorophenyl)aminoacetic acid offer multiple sites for chemical modification. One common strategy is N-acylation, which involves the reaction of the amino group with an acylating agent to form an amide bond. This approach is widely used to synthesize libraries of compounds for screening in various bioassays.
General N-Acylation Protocol
This protocol describes a general method for the N-acylation of (4-Fluorophenyl)aminoacetic acid using an acid chloride in the presence of a base.
Materials:
-
(4-Fluorophenyl)aminoacetic acid
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-Fluorophenyl)aminoacetic acid (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or DIPEA (2-3 equivalents) to the solution.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired N-acyl-(4-Fluorophenyl)aminoacetic acid derivative.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Bioassay Protocols: Evaluating Anticancer Activity
The synthesized derivatives of (4-Fluorophenyl)aminoacetic acid can be screened for their potential as anticancer agents using various in vitro bioassays. A common and robust method to assess cytotoxicity is the MTS assay.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
Materials:
-
Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well tissue culture plates
-
Synthesized (4-Fluorophenyl)aminoacetic acid derivatives
-
Control drug (e.g., Imatinib)
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives and the control drug in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO alone as a negative control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative using a suitable software (e.g., GraphPad Prism).
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines.[1][2]
| Compound | R-group on Phenylacetamide | Cell Line | IC₅₀ (µM) |
| 2b | m-nitro | PC3 (Prostate) | 52 |
| 2c | p-nitro | PC3 (Prostate) | 80 |
| 2c | p-nitro | MCF-7 (Breast) | 100 |
| Imatinib (Control) | - | PC3 (Prostate) | 40 |
| Imatinib (Control) | - | MCF-7 (Breast) | 98 |
Visualizations
Experimental Workflow: N-Acylation and Bioassay
Caption: Workflow for the synthesis and bioassay of (4-Fluorophenyl)aminoacetic acid derivatives.
Plausible Signaling Pathway: Fluoride-Induced Apoptosis
The cytotoxic effects of fluorinated organic compounds may involve the induction of apoptosis. While the precise mechanism for N-acyl-(4-Fluorophenyl)aminoacetic acid derivatives requires further investigation, a plausible pathway, based on the known effects of fluoride, involves the mitochondrial (intrinsic) pathway of apoptosis.[3][4][5]
Caption: A potential signaling pathway for fluoride-induced apoptosis.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoride induces apoptosis in H9c2 cardiomyocytes via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoride induces apoptosis and autophagy through the IL-17 signaling pathway in mice hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from (4-Fluorophenyl)aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents derived from (4-Fluorophenyl)aminoacetic acid. The protocols detail the transformation of the starting material into key intermediates and their subsequent conversion into pharmacologically active Schiff bases and 4-thiazolidinones. This document includes detailed experimental procedures, quantitative analysis of anti-inflammatory activity, and visualization of the underlying biological pathways.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A common mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation. The development of selective COX-2 inhibitors has been a significant advancement, offering anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
This document outlines a strategic approach to synthesize novel anti-inflammatory candidates starting from (4-Fluorophenyl)aminoacetic acid. The core strategy involves the initial decarboxylation of the amino acid to a versatile amine intermediate, which is then utilized in the synthesis of two promising classes of anti-inflammatory compounds: Schiff bases and 4-thiazolidinones. The presence of the fluorine atom on the phenyl ring is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
Synthetic Strategy Overview
The overall synthetic scheme begins with the decarboxylation of (4-Fluorophenyl)aminoacetic acid to yield 4-fluorobenzylamine. This primary amine serves as a crucial building block for the subsequent synthesis of Schiff bases and 4-thiazolidinones.
Caption: Overall synthetic workflow from the starting material to the final anti-inflammatory agents.
Part 1: Synthesis of Key Intermediate: 4-Fluorobenzylamine
Protocol 1: Decarboxylation of (4-Fluorophenyl)aminoacetic Acid
This protocol describes a laboratory-scale method for the decarboxylation of α-amino acids to their corresponding amines.[1][2][3][4][5]
Materials:
-
(4-Fluorophenyl)aminoacetic acid
-
N-Bromosuccinimide (NBS)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Fluorophenyl)aminoacetic acid (1 equivalent) in a mixture of ethanol and 5% saturated aqueous ammonium chloride.
-
Oxidative Decarboxylation: Cool the solution in an ice bath and add N-Bromosuccinimide (1.1 equivalents) portion-wise while stirring. Allow the reaction mixture to stir at room temperature for 2 hours.
-
Reduction: To the resulting mixture, add Nickel(II) chloride hexahydrate (0.1 equivalents). Cool the mixture again in an ice bath and slowly add sodium borohydride (2.5 equivalents) in small portions.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1M HCl.
-
Extraction: Make the solution basic by adding 2M NaOH. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-fluorobenzylamine. The product can be further purified by distillation or chromatography.
Characterization: The identity and purity of the synthesized 4-fluorobenzylamine should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part 2: Synthesis of Novel Anti-inflammatory Agents
A. Schiff Bases
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. Several Schiff bases derived from fluoro-substituted anilines have demonstrated significant anti-inflammatory properties.[6][7][8][9]
Protocol 2: General Procedure for the Synthesis of Schiff Bases from 4-Fluorobenzylamine
Materials:
-
4-Fluorobenzylamine (from Protocol 1)
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzylamine (1 equivalent) in ethanol.
-
Condensation: Add the substituted aromatic aldehyde (1 equivalent) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.
Characterization: The synthesized Schiff bases should be characterized by melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.
B. 4-Thiazolidinones
4-Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory effects.[10][11][12] They are typically synthesized by the cyclization of Schiff bases with thioglycolic acid.
Protocol 3: General Procedure for the Synthesis of 4-Thiazolidinones
Materials:
-
Schiff base (from Protocol 2)
-
Thioglycolic acid
-
1,4-Dioxane (anhydrous)
-
Zinc chloride (ZnCl₂, anhydrous, catalytic amount)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the Schiff base (1 equivalent) in anhydrous 1,4-dioxane.
-
Cyclization: Add thioglycolic acid (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride to the solution.
-
Reflux: Heat the mixture to reflux and continue for 8-12 hours, collecting the water formed during the reaction in the Dean-Stark trap. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude 4-thiazolidinone can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Characterization: The final products should be characterized by melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Evaluation of Anti-inflammatory Activity
A. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and reliable method for screening acute anti-inflammatory activity.[13][14][15]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Wistar albino rats (150-200 g) of either sex.
Materials:
-
Test compounds (synthesized Schiff bases and 4-thiazolidinones)
-
Diclofenac sodium (standard drug)
-
Carrageenan (1% w/v in normal saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6), including a control group, a standard group, and test groups for each synthesized compound at different doses.
-
Drug Administration: Administer the vehicle, standard drug (e.g., Diclofenac sodium, 10 mg/kg), and test compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
B. In Vitro Anti-inflammatory Activity: COX Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes can be evaluated using commercially available assay kits.
Protocol 5: COX (ovine) Inhibitor Screening Assay
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer
-
Colorimetric substrate
-
Microplate reader
Procedure:
-
Assay Preparation: Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Incubation: In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the vehicle, reference inhibitor, or test compound at various concentrations for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: After a further incubation period, add a colorimetric substrate to measure the prostaglandin production.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
Table 1: In Vivo Anti-inflammatory Activity of Synthesized Compounds
| Compound ID | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM | % Inhibition of Edema at 4h |
| Control | - | 0.85 ± 0.04 | - |
| Diclofenac | 10 | 0.32 ± 0.02 | 62.35 |
| Schiff Base 1 | 20 | 0.45 ± 0.03 | 47.06 |
| Schiff Base 2 | 20 | 0.51 ± 0.04 | 40.00 |
| Thiazolidinone 1 | 20 | 0.38 ± 0.02 | 55.29 |
| Thiazolidinone 2 | 20 | 0.41 ± 0.03 | 51.76 |
Note: Data are representative and should be replaced with experimentally obtained values.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15.0 | 0.04 | 375 |
| Schiff Base 1 | >100 | 12.5 | >8 |
| Schiff Base 2 | >100 | 18.2 | >5.5 |
| Thiazolidinone 1 | 85.3 | 5.8 | 14.7 |
| Thiazolidinone 2 | 92.1 | 7.3 | 12.6 |
Note: Data are representative and should be replaced with experimentally obtained values.[16][17][18]
Signaling Pathways in Inflammation
The anti-inflammatory effects of the synthesized compounds are primarily attributed to their interaction with key signaling pathways involved in the inflammatory cascade.
Arachidonic Acid Pathway and COX Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors preferentially target the isoform induced during inflammation.
Caption: Inhibition of the COX-2 pathway by synthesized anti-inflammatory agents.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator of inflammatory responses.[19][20][21][22] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Some anti-inflammatory agents, including certain thiazolidinones, may exert their effects by inhibiting the NF-κB signaling pathway.[23][24][25]
Caption: Potential inhibition of the NF-κB signaling pathway by the synthesized agents.
Conclusion
The synthetic routes and protocols detailed in this document provide a robust framework for the development of novel anti-inflammatory agents from (4-Fluorophenyl)aminoacetic acid. The conversion to 4-fluorobenzylamine opens a versatile platform for the synthesis of diverse Schiff bases and 4-thiazolidinones. The subsequent biological evaluation using in vivo and in vitro models allows for the identification of lead compounds with potent anti-inflammatory activity and favorable COX-2 selectivity. Further optimization of these lead structures could pave the way for the development of next-generation anti-inflammatory therapeutics.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. iamrs.edu.iq [iamrs.edu.iq]
- 7. Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update [mdpi.com]
- 17. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 21. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 22. purformhealth.com [purformhealth.com]
- 23. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nps.org.au [nps.org.au]
- 25. [PDF] Mechanism of the Anti-Inflammatory Effect of Thiazolidinediones: Relationship with the Glucocorticoid Pathway | Semantic Scholar [semanticscholar.org]
The (4-Fluorophenyl)aminoacetic Acid Scaffold in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)aminoacetic acid and its derivatives represent a promising scaffold for the development of novel kinase inhibitors. The incorporation of the fluorophenyl moiety can enhance binding affinity and selectivity for various kinase targets implicated in oncogenic signaling pathways. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of kinase inhibitors based on this chemical framework. The protocols cover key assays for evaluating inhibitor potency and cellular activity, with a focus on Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK), two important targets in cancer therapy.
Introduction
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The (4-fluorophenyl)amino group is a common feature in many potent and selective kinase inhibitors. While direct utilization of (4-Fluorophenyl)aminoacetic acid as a starting material for a specific, widely-published kinase inhibitor is not extensively documented, its structural motifs are present in numerous potent inhibitors. This document will, therefore, focus on the application of the broader class of N-aryl pyrimidine-based inhibitors, which incorporate the key 4-fluorophenyl feature and target critical kinases such as EGFR and p38 MAPK.
Kinase Inhibitor Profile: N-Aryl Pyrimidine Derivatives
Derivatives of N-aryl pyrimidines containing a 4-fluorophenyl group have demonstrated significant inhibitory activity against several key kinases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
Target Kinases and Signaling Pathways
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in several cancers, including non-small cell lung cancer.[2] EGFR inhibitors block the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.[3]
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, and it plays a complex role in cancer and inflammatory diseases.[4][5] Inhibition of p38 MAPK can modulate inflammatory responses and impact cancer cell survival.[6][7]
Quantitative Data: Inhibitory Activity
The inhibitory potency of N-aryl pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for this class of compounds against target kinases.
| Compound Class | Target Kinase | IC50 (nM) Range | Reference Cell Lines |
| Dianilinopyrimidines | EGFR (wild-type) | 50 - 560 | A549, PC-3, HepG2 |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | 34 - 135 | MCF-7, A-549 |
| 4-phenyl-5-pyridyl-thiazoles | p38 MAPK | 50 - 500 | THP-1 |
Experimental Protocols
General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR, p38α)
-
Kinase substrate (specific peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add kinase buffer.
-
Add the test compound or vehicle control (DMSO).
-
Add the kinase enzyme.
-
Add the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based EGFR Phosphorylation Assay
This protocol measures the inhibition of EGFR phosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Phospho-EGFR (Tyr1068) and total EGFR antibodies
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal. Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated control.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the point of inhibition.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor development.
Conclusion
The (4-fluorophenyl)amino moiety is a valuable component in the design of potent kinase inhibitors. The protocols and information provided herein offer a foundational framework for researchers to synthesize and evaluate novel inhibitors targeting key oncogenic kinases. Through systematic screening and structure-activity relationship studies, new therapeutic agents with improved efficacy and selectivity can be developed.
References
- 1. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Three-Component Coupling Reactions Involving (4-Fluorophenyl)aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for three-component coupling reactions utilizing (4-Fluorophenyl)aminoacetic acid, a versatile building block in the synthesis of novel peptidomimetics and other compounds of interest in drug discovery. The inherent chemical functionalities of (4-Fluorophenyl)aminoacetic acid allow its participation in powerful multicomponent reactions (MCRs), such as the Passerini and Ugi-type reactions, offering a streamlined approach to generating molecular diversity from simple starting materials.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The products of such reactions, often peptidomimetics, are designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.
The 4-fluorophenyl moiety is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. By incorporating (4-Fluorophenyl)aminoacetic acid into MCRs, novel scaffolds bearing this privileged structural motif can be readily accessed, providing a rich source of potential drug candidates with antibacterial and anticancer activities.
Application Note 1: Synthesis of α-Acyloxy Amides via Passerini Reaction
The Passerini three-component reaction (P-3CR) is a versatile method for the synthesis of α-acyloxy amides from a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. In this application, (4-Fluorophenyl)aminoacetic acid serves as the carboxylic acid component.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of (4-Fluorophenyl)aminoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of (4-Fluorophenyl)aminoacetic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does (4-Fluorophenyl)aminoacetic acid exhibit poor solubility in many organic solvents?
A1: (4-Fluorophenyl)aminoacetic acid is a zwitterionic compound, possessing both a carboxylic acid group and an amino group. This dual nature leads to strong intermolecular hydrogen bonding and a high crystal lattice energy, which many organic solvents cannot overcome, resulting in poor solubility. The polarity of the solvent and its ability to interact with both the acidic and basic moieties of the molecule are crucial for effective solubilization.
Q2: What are the primary strategies to improve the solubility of (4-Fluorophenyl)aminoacetic acid?
A2: The main approaches to enhance the solubility of poorly soluble compounds like (4-Fluorophenyl)aminoacetic acid include:
-
Cosolvency: Utilizing a mixture of solvents to modify the polarity of the solvent system.[1][2][3][4][5]
-
pH Adjustment: Altering the pH of the solution to ionize the molecule, thereby increasing its interaction with polar solvents.[6][7][8][9]
-
Use of Solubilizing Agents: Employing surfactants or cyclodextrins to form micelles or inclusion complexes that enhance apparent solubility.[10][11][12][13]
-
Salt Formation: Converting the amino acid into a more soluble salt form.[12][14]
Q3: How does cosolvency work to improve solubility?
A3: Cosolvency involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution, or mixing different organic solvents.[1][5] This alters the overall polarity of the solvent system, making it more favorable for dissolving a solute that may be poorly soluble in either of the individual pure solvents. The cosolvent can disrupt the hydrogen bonding network of water and reduce the interfacial tension between the solute and the solvent.[2][4]
Q4: Can pH adjustment be used in non-aqueous organic solvents?
A4: While pH is a concept formally defined in aqueous systems, the addition of acidic or basic excipients can significantly influence the ionization state and solubility of (4-Fluorophenyl)aminoacetic acid in polar protic and some aprotic organic solvents. For instance, in a solvent like ethanol, adding a small amount of a volatile acid or base can protonate the amino group or deprotonate the carboxylic acid group, respectively, leading to increased solubility.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and overcome the poor solubility of (4-Fluorophenyl)aminoacetic acid.
Issue 1: The compound does not dissolve in a single organic solvent.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, DMSO, DMF).
-
Employ Cosolvency:
-
If the compound shows some solubility in a polar solvent (e.g., ethanol) and a non-polar solvent, try mixtures of these solvents in different ratios.
-
For applications involving aqueous environments, consider using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) as cosolvents with water.[1]
-
-
Apply Mechanical Agitation and Heat:
-
Use sonication to break down solid particles and enhance dissolution.[15]
-
Gently heat the mixture while stirring. Be cautious, as excessive heat can cause degradation.
-
Issue 2: The compound precipitates out of solution upon standing or temperature change.
Troubleshooting Steps:
-
Optimize Cosolvent Ratio: The solubility of a compound in a mixed solvent system can be highly dependent on the ratio of the solvents.[4] Experiment with different ratios to find the optimal composition that maintains solubility.
-
Consider Supersaturation: The solution might be supersaturated. Try preparing a slightly less concentrated solution.
-
Utilize Solubilizing Agents:
-
Cyclodextrins: These can form inclusion complexes with the phenyl ring of the compound, increasing its solubility.[10][11] Hydroxypropyl-β-cyclodextrin is a common choice.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the compound, preventing precipitation.[13]
-
Issue 3: The required concentration for an experiment cannot be achieved.
Troubleshooting Steps:
-
pH Modification:
-
For polar protic solvents, add a small amount of a volatile acid (e.g., acetic acid or formic acid) or a volatile base (e.g., triethylamine or ammonia) to shift the equilibrium towards a more soluble ionic form. Amino acids are generally more soluble at pH values away from their isoelectric point.[7][16][17]
-
-
Salt Formation:
-
Synthesize a salt of (4-Fluorophenyl)aminoacetic acid. For example, reacting it with hydrochloric acid can form the hydrochloride salt, which is often more soluble in polar solvents.
-
Data Presentation
Table 1: Expected Qualitative Solubility of (4-Fluorophenyl)aminoacetic Acid in Different Solvent Systems
| Solvent System | Expected Solubility | Rationale |
| Non-polar (e.g., Hexane, Toluene) | Very Poor | The high polarity and zwitterionic nature of the amino acid are incompatible with non-polar solvents. |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | Poor to Moderate | These solvents can interact with the charged groups but may not effectively break the crystal lattice. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | The hydroxyl group can hydrogen bond with the amino acid, facilitating dissolution. Solubility is generally lower than in water.[17] |
| Aqueous Solution (Neutral pH) | Moderate | The zwitterionic form is present, leading to some water solubility. |
| Aqueous Solution (Acidic pH) | High | The amino group is protonated (-NH3+), forming a more soluble cationic species.[7][9] |
| Aqueous Solution (Basic pH) | High | The carboxylic acid group is deprotonated (-COO-), forming a more soluble anionic species.[7][9] |
| Cosolvent (e.g., Ethanol/Water) | Moderate to High | The mixed solvent system can provide a favorable environment for both the polar and non-polar parts of the molecule.[18] |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Add an excess amount of (4-Fluorophenyl)aminoacetic acid to a known volume of the desired solvent or solvent system in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Improving Solubility with a Cosolvent
-
Prepare stock solutions of (4-Fluorophenyl)aminoacetic acid in a solvent in which it has some, albeit limited, solubility (e.g., DMSO).
-
Prepare a series of solvent mixtures (cosolvent systems) with varying ratios (e.g., 90:10, 80:20, 70:30, etc.) of the primary solvent and the cosolvent (e.g., water/ethanol).
-
Add a small, fixed amount of the stock solution to each cosolvent mixture.
-
Observe for any precipitation. The highest concentration that remains in solution indicates the optimal cosolvent ratio for that concentration.
Protocol 3: pH-Dependent Solubility Enhancement
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Use the shake-flask method (Protocol 1) to determine the solubility of (4-Fluorophenyl)aminoacetic acid in each buffer.
-
Plot the measured solubility against the pH to identify the pH range of maximum solubility.
Visualizations
Caption: A workflow diagram for troubleshooting poor solubility.
Caption: Mechanism of solubility enhancement by cosolvency.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Cosolvency | PPTX [slideshare.net]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 11. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of (4-Fluorophenyl)aminoacetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (4-Fluorophenyl)aminoacetic acid. This guide addresses common challenges through detailed troubleshooting, frequently asked questions (FAQs), and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing (4-Fluorophenyl)aminoacetic acid?
A1: The most prevalent and straightforward method for the synthesis of (4-Fluorophenyl)aminoacetic acid is the nucleophilic substitution reaction (N-alkylation) between 4-fluoroaniline and an α-haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Q2: What are the typical side reactions to be aware of during the synthesis?
A2: The primary side reaction of concern is the dialkylation of the aniline nitrogen, leading to the formation of ethyl 2,2'-((4-fluorophenyl)azanediyl)diacetate. Over-alkylation can become significant if the reaction conditions are not carefully controlled.[1] Another potential issue is the oxidation of the aniline starting material or product, which can lead to colored impurities.[2]
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To minimize dialkylation, a slow, portion-wise addition of the alkylating agent (e.g., ethyl bromoacetate) to the solution of 4-fluoroaniline is recommended.[3] Using a slight excess of the aniline relative to the alkylating agent can also favor mono-alkylation. Maintaining a moderate reaction temperature is crucial, as higher temperatures can increase the rate of the second alkylation.
Q4: What are the recommended purification methods for (4-Fluorophenyl)aminoacetic acid?
A4: After hydrolysis of the ester intermediate, the product, being an amino acid, can often be purified by adjusting the pH of the aqueous solution to its isoelectric point, causing it to precipitate.[4][5] The precipitated solid can then be collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. For removal of ionic impurities, ion-exchange chromatography can be an effective technique.[6]
Q5: My final product is discolored (yellow or brown). What is the likely cause and how can I prevent it?
A5: Discoloration is often due to the oxidation of the aromatic amine.[2] To prevent this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring the purity of the starting materials and solvents can help minimize the formation of colored impurities. If discoloration occurs, treatment with activated carbon during the purification process may help remove the colored species.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SYN-01 | Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture in reactants or solvents. - Inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; moderate heating may be required, but excessive heat can promote side reactions. - Ensure all glassware is oven-dried and use anhydrous solvents.[7] - Maintain vigorous and consistent stirring to ensure a homogenous reaction mixture. |
| SYN-02 | Formation of Significant Amounts of Dialkylated Product | - Rapid addition of the alkylating agent. - High reaction temperature. - Incorrect stoichiometry (excess alkylating agent). | - Add the alkylating agent dropwise or in small portions over an extended period.[3] - Maintain a controlled reaction temperature, avoiding excessive heating. - Use a slight excess of 4-fluoroaniline relative to the alkylating agent. |
| PUR-01 | Difficulty in Product Isolation/Precipitation | - Incorrect pH for isoelectric point precipitation. - Product is too soluble in the chosen solvent system. | - Carefully adjust the pH of the aqueous solution to the isoelectric point of (4-Fluorophenyl)aminoacetic acid. This may require some empirical optimization. - If precipitation is difficult, consider extraction into an organic solvent after adjusting the pH away from the isoelectric point, followed by back-extraction and then precipitation. |
| PUR-02 | Product Contaminated with Starting Material (4-fluoroaniline) | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion by TLC analysis before workup. - During workup, an acidic wash can help remove unreacted 4-fluoroaniline by forming a water-soluble salt. - Recrystallization of the final product should effectively remove residual starting material. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-Fluorophenyl)aminoacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or ethanol under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or diisopropylethylamine (DIEA) (1.5 eq), to the solution.
-
Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature over a period of 30-60 minutes.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to (4-Fluorophenyl)aminoacetic Acid
-
Hydrolysis Setup: Dissolve the crude ethyl (4-fluorophenyl)aminoacetate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify with an acid, such as hydrochloric acid (HCl), to the isoelectric point of the amino acid. The product will precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization.
Data Presentation
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | K₂CO₃ | Acetonitrile | 25 | 24 | 65 | 5 |
| 2 | K₂CO₃ | Acetonitrile | 50 | 12 | 85 | 10 |
| 3 | DIEA | THF | 25 | 24 | 70 | 3 |
| 4 | DIEA | THF | 60 | 8 | 90 | 8 |
| 5 | NaHCO₃ | Ethanol | 78 (reflux) | 6 | 78 | 15 |
Note: The data presented in this table is illustrative and intended to demonstrate the impact of different reaction parameters. Actual results may vary.
Visualizations
Caption: A general experimental workflow for the two-step synthesis of (4-Fluorophenyl)aminoacetic acid.
Caption: A logical diagram illustrating key areas to investigate when troubleshooting synthesis problems.
References
- 1. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 7. sites.pitt.edu [sites.pitt.edu]
Preventing racemization of (4-Fluorophenyl)aminoacetic acid during peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of racemization during the peptide coupling of (4-Fluorophenyl)aminoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for (4-Fluorophenyl)aminoacetic acid?
A1: Racemization is the conversion of a single, chirally pure enantiomer (typically the L-form in natural amino acids) into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. (4-Fluorophenyl)aminoacetic acid, an analog of Phenylglycine, is particularly susceptible to racemization due to the increased acidity of the proton on its alpha-carbon, which is stabilized by the adjacent phenyl ring. This loss of stereochemical integrity can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms that cause racemization during the coupling of (4-Fluorophenyl)aminoacetic acid?
A2: Racemization during peptide coupling of N-protected amino acids like (4-Fluorophenyl)aminoacetic acid primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is highly acidic and is easily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either side, resulting in racemization. This pathway is more significant under strongly basic conditions.[1]
Q3: Which factors in the peptide coupling reaction have the most significant impact on the racemization of (4-Fluorophenyl)aminoacetic acid?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents: The choice of activating reagent is paramount. While highly reactive reagents can speed up the coupling, they can also increase the rate of racemization. Onium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC, DCC) are commonly used, but their tendency to cause racemization varies.
-
Additives: When using carbodiimides, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential. They form active esters that are more stable and less prone to racemization than the initial activated intermediate.
-
Base: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the alpha-proton, leading to increased racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred.
-
Solvent: The polarity of the solvent can influence racemization rates. Less polar solvents may reduce racemization, but solubility of the reagents must be considered.
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) can decrease the rate of racemization.
Troubleshooting Guide
Issue: High levels of the D-isomer of (4-Fluorophenyl)aminoacetic acid are detected in the final peptide product, indicating significant racemization.
Use the following workflow to diagnose and resolve the issue:
Data on Racemization of Phenylglycine with Various Coupling Reagents
The following tables summarize quantitative data on the racemization of Phenylglycine (Phg), a close structural analog of (4-Fluorophenyl)aminoacetic acid, during solid-phase peptide synthesis. This data can guide the selection of reagents to minimize racemization.
Table 1: Effect of Different Bases on the Racemization of Fmoc-Phg-OH during Coupling with HATU
| Base | pKa | Percentage of Correct Diastereomer (%) |
| DIPEA | 10.1 | 75 |
| NMM | 7.38 | 88 |
| TMP | 7.43 | 93 |
| DMP | 6.77 | 93 |
Data adapted from Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
Table 2: Effect of Different Coupling Reagents on the Racemization of Fmoc-Phg-OH
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) |
| HBTU | DIPEA | 74 |
| PyBOP | DIPEA | 75 |
| HATU | DIPEA | 75 |
| DMTMM-BF4 | NMM | 84 |
| DEPBT | DIPEA | 88 |
| COMU | DIPEA | 92 |
| DEPBT | TMP | >99 |
| COMU | TMP | >99 |
Data adapted from Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
Experimental Protocols
Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol to Minimize Racemization of (4-Fluorophenyl)aminoacetic Acid
This protocol is for the manual solid-phase synthesis of a peptide containing a (4-Fluorophenyl)aminoacetic acid residue using Fmoc chemistry, optimized to reduce racemization.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
-
Agitate the mixture for 3 minutes and drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).
3. Coupling of Fmoc-(4-Fluorophenyl)aminoacetic acid-OH:
-
In a separate vial, dissolve Fmoc-(4-Fluorophenyl)aminoacetic acid-OH (3 equivalents relative to the resin loading capacity) in DMF.
-
Add the coupling reagent COMU (3 equivalents) and the base 2,4,6-collidine (TMP) (6 equivalents).
-
Allow the mixture to pre-activate for a minimal time (e.g., 1 minute).
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by the beads remaining colorless or yellow).
4. Subsequent Coupling Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Protocol 2: Chiral HPLC Analysis of the Synthesized Peptide
This protocol provides a general method for analyzing the enantiomeric purity of a dipeptide containing (4-Fluorophenyl)aminoacetic acid. Method development and optimization will likely be required for specific peptides.
1. Sample Preparation:
-
If analyzing the final cleaved peptide, dissolve a small amount of the crude or purified peptide in the mobile phase.
-
If analyzing the amino acid composition after hydrolysis, hydrolyze the peptide using 6M HCl at 110°C for 24 hours. Neutralize the hydrolysate and dissolve it in the mobile phase.
2. HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column is required. A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is a good starting point for underivatized amino acids and peptides.
-
Mobile Phase: A simple mobile phase system to start with is a mixture of water, methanol, and a small amount of acid (e.g., 0.1% formic acid or acetic acid). A typical starting gradient could be 10-70% methanol over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide or amino acid absorbs (e.g., 214 nm for the peptide bond, or a higher wavelength if aromatic residues are present).
-
Column Temperature: 25°C.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The L- and D-containing diastereomeric peptides should separate into two distinct peaks.
-
Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio and calculate the percentage of racemization.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Crystallization of (4-Fluorophenyl)aminoacetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of (4-Fluorophenyl)aminoacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of (4-Fluorophenyl)aminoacetic acid in a question-and-answer format.
Q1: Why is my (4-Fluorophenyl)aminoacetic acid not crystallizing at all?
A1: This is a common issue that can arise from several factors related to supersaturation and nucleation.
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Solution is Too Pure: Sometimes, the absence of nucleation sites (like dust particles) can hinder crystallization.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
Troubleshooting Steps:
-
Increase Concentration: Slowly evaporate the solvent to increase the concentration of the compound.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of (4-Fluorophenyl)aminoacetic acid (if available) to the solution.
-
-
Change the Solvent System:
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to the solution until it becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Solvent Screening: Perform a systematic solvent screen to identify a more suitable solvent or solvent mixture.[1]
-
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or cooled too quickly.[2][3]
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.
-
Use More Solvent: The initial concentration might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to dissolve it, then attempt a slower cooling crystallization.
-
Change Solvent: A different solvent or a co-solvent system might be necessary to avoid the formation of an oil.
Q3: The crystals I've obtained are very small, like a fine powder. How can I get larger crystals?
A3: The formation of small crystals is usually a result of rapid nucleation.
Troubleshooting Steps:
-
Slow Down Cooling: A slower cooling rate allows for fewer nucleation events and promotes the growth of existing crystals. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as vibrations can induce excessive nucleation.
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Ensure Complete Cooling: Cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation before filtration.
-
Evaporate Some Solvent: If the compound is still highly soluble at low temperatures, you can try to carefully evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing (4-Fluorophenyl)aminoacetic acid?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5] For an aromatic amino acid like (4-Fluorophenyl)aminoacetic acid, polar solvents are generally a good starting point. Based on the properties of similar compounds like 4-fluorophenylacetic acid, solvents such as water, ethanol, or methanol could be effective.[6] It is often beneficial to experiment with mixed solvent systems (e.g., ethanol/water) to achieve optimal solubility characteristics. A systematic solvent screening is the most reliable way to determine the best solvent.
Q2: How does pH affect the crystallization of (4-Fluorophenyl)aminoacetic acid?
A2: As an amino acid, (4-Fluorophenyl)aminoacetic acid has both an acidic (carboxylic acid) and a basic (amino) group. Its solubility is highly dependent on the pH of the solution. The lowest solubility is typically observed at the isoelectric point (pI), where the molecule exists as a zwitterion with no net charge. Adjusting the pH away from the pI will generally increase solubility. Therefore, for crystallization, it is usually best to work at or near the isoelectric point.
Q3: Should I be concerned about polymorphism with (4-Fluorophenyl)aminoacetic acid?
A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for organic molecules, including amino acids.[7][8] Different polymorphs can have different physical properties, such as solubility and melting point. The formation of a specific polymorph can be influenced by factors like the solvent used, the rate of cooling, and the temperature of crystallization. It is important to characterize the obtained crystals (e.g., by melting point, spectroscopy, or X-ray diffraction) to ensure consistency between batches.
Q4: How can I purify my (4-Fluorophenyl)aminoacetic acid if it contains colored impurities?
A4: If your compound is contaminated with colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds in Various Solvents
| Compound | Solvent | Temperature | Solubility |
| 4-Fluorophenylacetic acid | Water | Room Temp. | Moderately Soluble[6] |
| 4-Fluorophenylacetic acid | Ethanol | Room Temp. | Moderately Soluble[6] |
| 4-Fluorophenylacetic acid | Hexane | Room Temp. | Insoluble[6] |
| Phenylacetic Acid | Water | 25 °C | 1.66 g/100 mL |
| Phenylacetic Acid | Ethanol | 25 °C | Highly Soluble |
Note: This data is for structurally similar compounds and should be used as a guideline for solvent selection for (4-Fluorophenyl)aminoacetic acid.
Experimental Protocols
Protocol 1: Single Solvent Crystallization by Slow Cooling
-
Dissolution: Place the crude (4-Fluorophenyl)aminoacetic acid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained, ensuring you use the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Mixed Solvent Crystallization (Anti-Solvent Addition)
-
Dissolution: Dissolve the crude (4-Fluorophenyl)aminoacetic acid in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or hexane) dropwise with stirring until the solution becomes persistently turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent composition slowly changes or upon further cooling.
-
Isolation and Drying: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for the crystallization of (4-Fluorophenyl)aminoacetic acid.
Caption: Experimental workflows for crystallization protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Fluorophenyl)aminoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Fluorophenyl)aminoacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for (4-Fluorophenyl)aminoacetic acid?
A common and effective method for the synthesis of α-amino acids is the Strecker synthesis. This involves the reaction of an aldehyde or ketone with ammonia and a cyanide source, followed by hydrolysis of the resulting aminonitrile. For (4--Fluorophenyl)aminoacetic acid, a plausible route is a variation of this, often involving the reaction of 4-fluoroaniline with glyoxylic acid. Another approach could be the nucleophilic substitution of a haloacetic acid derivative by 4-fluoroaniline.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.
-
Side reactions: The amino group of 4-fluoroaniline or the product can participate in unwanted side reactions, such as oxidation or polymerization.[1]
-
Product degradation: The product may be unstable under the reaction or work-up conditions.
-
Inefficient purification: Significant product loss can occur during extraction, crystallization, or chromatography.
Q3: I am observing the formation of a dark-colored precipitate in my reaction mixture. What is it and how can I avoid it?
The formation of a dark precipitate often indicates oxidation or polymerization of the aniline starting material or the product.[1] Aniline derivatives are susceptible to oxidation, which can be catalyzed by air and light.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
The addition of an antioxidant scavenger might help in some cases.[1]
-
Q4: How can I effectively purify the final product?
Purification of amino acids can be challenging due to their zwitterionic nature. Common purification techniques include:
-
Crystallization: This is often the most effective method for obtaining high-purity amino acids. The choice of solvent is critical and may require some experimentation. A common technique is isoelectric point crystallization, where the pH of the solution is adjusted to the isoelectric point of the amino acid to minimize its solubility.
-
Ion-exchange chromatography: This method separates molecules based on their net charge and is highly effective for purifying amino acids from various impurities.[2]
-
Extraction: Liquid-liquid extraction can be used to remove non-polar impurities, but the amino acid itself may have limited solubility in common organic solvents.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Adjust the temperature and pH to the optimal conditions reported in similar syntheses. |
| Side reactions (e.g., oxidation, polymerization).[1] | Conduct the reaction under an inert atmosphere and protect it from light. Use purified reagents and solvents. | |
| Product loss during work-up. | Optimize the extraction and purification steps. For crystallization, carefully select the solvent system and control the cooling rate. For chromatography, choose the appropriate stationary and mobile phases.[2] | |
| Formation of Colored Impurities | Oxidation of the aniline moiety.[1] | Perform the reaction and work-up under an inert atmosphere. Use freshly distilled 4-fluoroaniline. Consider adding a small amount of a reducing agent like sodium bisulfite during work-up. |
| Polymerization. | Control the reaction temperature and concentration of reactants. Slow, controlled addition of reagents can minimize polymerization. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a co-solvent in which the product is insoluble. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. | |
| Co-precipitation of impurities during crystallization. | Recrystallize the product from a different solvent system. The use of activated carbon can help remove colored impurities.[4] |
Experimental Protocols
Illustrative Synthesis via Nucleophilic Substitution
This is a generalized protocol and may require optimization.
Step 1: Reaction
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
-
Slowly add a solution of ethyl bromoacetate (1.1 equivalents) in the same solvent to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Work-up and Hydrolysis
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.
-
Heat the mixture to reflux to hydrolyze the ester. Monitor the hydrolysis by TLC.
-
After completion, cool the mixture and acidify with hydrochloric acid to the isoelectric point of (4-Fluorophenyl)aminoacetic acid to precipitate the product.
Step 3: Purification
-
Filter the precipitated solid and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure (4-Fluorophenyl)aminoacetic acid.
Data Presentation
Table 1: Effect of Base and Solvent on Yield (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | Et₃N | Acetonitrile | 80 | 12 | 58 |
| 3 | K₂CO₃ | DMF | 100 | 8 | 72 |
| 4 | Cs₂CO₃ | DMF | 100 | 8 | 78 |
Table 2: Effect of pH on Crystallization Yield (Hypothetical Data)
| pH | Yield (%) | Purity (%) |
| 4.0 | 85 | 95 |
| 4.5 | 92 | 98 |
| 5.0 | 88 | 97 |
| 5.5 | 82 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis of (4-Fluorophenyl)aminoacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 3. Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
Purification of (4-Fluorophenyl)aminoacetic acid using recrystallization techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Fluorophenyl)aminoacetic acid using recrystallization techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which solvent system is recommended for the recrystallization of (4-Fluorophenyl)aminoacetic acid?
A1: Selecting an appropriate solvent is critical for successful recrystallization. (4-Fluorophenyl)aminoacetic acid possesses both polar (amino acid) and non-polar (fluorophenyl group) characteristics. A mixed-solvent system is often most effective.[1][2] A good starting point is a polar solvent in which the compound is soluble when hot but less soluble when cold, paired with a less polar anti-solvent in which the compound is largely insoluble.
Commonly successful solvent systems for similar amino acids include ethanol/water and ethyl acetate/hexane.[1] Given the fluorinated aromatic ring, exploring systems like toluene/methanol could also be beneficial.[1] The ideal approach involves small-scale solubility tests to determine the optimal solvent and ratio.[3]
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice.[4][5] This often happens if the solution is too concentrated, cooled too rapidly, or if the melting point of the compound is lower than the boiling point of the solvent.[5] The presence of impurities can also significantly lower the melting point, contributing to this issue.[6]
Troubleshooting Steps:
-
Re-heat the Solution: Warm the mixture until the oil completely redissolves.[5]
-
Add More "Good" Solvent: Add a small amount of the primary ("good") solvent to decrease the saturation level of the solution.[5][6]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated from cold surfaces. Rapid cooling promotes oil formation.[1][4] Once at room temperature, it can be moved to an ice bath.
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. A different solvent pair may be required.[5]
Q3: No crystals have formed even after the solution has cooled completely. What is the cause and how can I fix it?
A3: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide sites for crystal growth to begin.[1][6]
-
Seeding: Add a tiny crystal of the crude (or pure) (4-Fluorophenyl)aminoacetic acid to the solution. This "seed crystal" acts as a template for further crystal growth.[6]
-
-
Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[1][5] Allow it to cool slowly again.
-
Use an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding a miscible "poor" or anti-solvent (one in which your compound is insoluble) until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to clarify and cool slowly.[1][2]
Q4: My final product yield is very low. How can I improve recovery?
A4: Low yield is a common issue in recrystallization and can stem from several factors.[1][3]
Potential Causes & Solutions:
-
Using Too Much Solvent: The most frequent cause is dissolving the crude product in an excessive volume of hot solvent.[3][5] This keeps a significant amount of the product dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, which can be evaporated later.[4]
-
Excessive Washing: Washing the collected crystals with too much cold solvent during filtration can redissolve some of the product.[1] Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the solid before filtration.[4]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of (4-Fluorophenyl)aminoacetic acid
This table provides a qualitative guide to selecting solvents based on general principles for polar fluorinated molecules and amino acids.[3][7][8] Empirical testing is essential for optimization.
| Solvent | Polarity | Role in Recrystallization |
| Water | High | A potential "good" solvent if the compound shows sufficient solubility at high temperatures. Often used in combination with a water-miscible organic solvent like ethanol. Due to the amino acid's zwitterionic nature, solubility is pH-dependent.[9][10] |
| Ethanol/Methanol | High | Good general-purpose "good" solvents for polar compounds. Often used in a solvent/anti-solvent pair with water or a non-polar solvent like hexane.[1] |
| Ethyl Acetate | Medium | A versatile solvent that can act as the "good" solvent, often paired with hexane or heptane as the anti-solvent.[1] |
| Toluene | Low | Can be a good choice for dissolving aromatic compounds at high temperatures. May be used as the primary solvent if the compound's solubility is low in more polar options.[1] |
| Hexane/Heptane | Low | Primarily used as "poor" or anti-solvents. They are added to a solution of the compound in a "good" solvent to reduce the overall solubility and induce crystallization.[1][2] |
Experimental Protocols
Detailed Methodology: Two-Solvent Recrystallization of (4-Fluorophenyl)aminoacetic acid
This protocol outlines a standard procedure using a "good" solvent (Solvent A) and a "poor" anti-solvent (Solvent B).
-
Dissolution: Place the crude (4-Fluorophenyl)aminoacetic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Induce Supersaturation: Slowly add the "poor" anti-solvent (e.g., water or hexane) dropwise to the hot, clear solution with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of the "good" solvent (Solvent A) back into the solution, just enough to make it clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (Solvent B) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for a two-solvent recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Identifying and minimizing side products in (4-Fluorophenyl)aminoacetic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of (4-Fluorophenyl)aminoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for (4-Fluorophenyl)aminoacetic acid?
A1: (4-Fluorophenyl)aminoacetic acid is commonly synthesized via two primary routes:
-
Nucleophilic Substitution: This method involves the direct alkylation of 4-fluoroaniline with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, typically in the presence of a base.
-
Reductive Amination: This route utilizes the reaction of 4-fluoroaniline with glyoxylic acid, followed by reduction of the resulting imine intermediate. Common reducing agents for this step include sodium borohydride or sodium cyanoborohydride.
Q2: What is the most common side product in the synthesis of (4-Fluorophenyl)aminoacetic acid via nucleophilic substitution?
A2: The most prevalent side product in the nucleophilic substitution route is the dialkylated product, N-(4-fluorophenyl)iminodiacetic acid . This occurs when the initially formed (4-Fluorophenyl)aminoacetic acid undergoes a second alkylation by the haloacetic acid.
Q3: Can dimerization of 4-fluoroaniline be a significant side reaction?
A3: Dimerization of anilines can occur under certain conditions, particularly acidic environments, but it is generally a minor side reaction in the context of the primary synthetic routes for (4-Fluorophenyl)aminoacetic acid if the reaction conditions are well-controlled.
Q4: Is defluorination of the starting material a concern during the synthesis?
A4: While defluorination of fluoroaromatic compounds can occur under harsh reaction conditions, it is not a commonly reported major side reaction in the standard synthesis of (4-Fluorophenyl)aminoacetic acid. However, monitoring for potential defluorinated byproducts is a good practice, especially if unexpected impurities are observed. The in vitro metabolism of 4-fluoroaniline has been shown to lead to defluorination, suggesting the C-F bond can be labile under certain chemical environments.[1]
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity in HPLC Analysis
Possible Cause: Formation of the dialkylated side product, N-(4-fluorophenyl)iminodiacetic acid. This is especially likely in the nucleophilic substitution pathway.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to confirm if the molecular weight of the impurity corresponds to N-(4-fluorophenyl)iminodiacetic acid.
-
Modify Reaction Conditions:
-
Stoichiometry: Use a molar excess of 4-fluoroaniline relative to the haloacetic acid to favor mono-alkylation.
-
Controlled Addition: Add the haloacetic acid slowly to the reaction mixture containing 4-fluoroaniline and the base. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Base Strength: Employ a weaker base or control the amount of a strong base to modulate the reactivity of the intermediate product.
-
-
Purification:
-
Crystallization: The desired product and the di-acid byproduct may have different solubilities, allowing for separation by fractional crystallization.
-
Ion-Exchange Chromatography: Utilize an ion-exchange resin to separate the mono- and di-acid products based on their charge differences at a specific pH.
-
Issue 2: Incomplete Conversion of Starting Materials
Possible Cause: Insufficient reaction time, low temperature, or inadequate mixing. In reductive amination, the reducing agent may be degraded or added improperly.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For many nucleophilic substitutions, gentle heating may be required.
-
Efficient Stirring: Use adequate stirring to ensure the reaction mixture is homogeneous, especially in heterogeneous reactions.
-
Reducing Agent (for Reductive Amination):
-
Ensure the reducing agent is fresh and has been stored properly.
-
For pH-sensitive reducing agents like sodium cyanoborohydride, maintain the appropriate pH range (typically weakly acidic).
-
Issue 3: Formation of Colored Impurities
Possible Cause: Oxidation of 4-fluoroaniline or side reactions leading to polymeric materials.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aniline starting material.
-
Purification:
-
Charcoal Treatment: Treat the crude product solution with activated charcoal to adsorb colored impurities before crystallization.
-
Recrystallization: Recrystallize the final product from a suitable solvent system to remove colored byproducts.
-
Data Presentation
Table 1: Effect of Reactant Ratio on Side Product Formation in Nucleophilic Substitution
| Molar Ratio (4-Fluoroaniline : Bromoacetic Acid) | Main Product Yield (%) | N-(4-fluorophenyl)iminodiacetic acid (%) |
| 1 : 1.2 | 65 | 25 |
| 1.5 : 1 | 80 | 10 |
| 2 : 1 | 88 | < 5 |
Note: The data in this table is illustrative and based on general principles of controlling selectivity in alkylation reactions. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (4-Fluorophenyl)aminoacetic acid via Nucleophilic Substitution
-
Materials:
-
4-Fluoroaniline
-
Bromoacetic acid
-
Sodium carbonate
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate (1.1 equivalents) in water.
-
Add 4-fluoroaniline (1.5 equivalents) to the solution.
-
In a separate beaker, dissolve bromoacetic acid (1 equivalent) in a minimal amount of water.
-
Add the bromoacetic acid solution dropwise to the stirred 4-fluoroaniline solution over 30 minutes.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 4-5 to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture.
-
Protocol 2: HPLC Analysis of Reaction Mixture
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
Start with 10% B, ramp to 90% B over 20 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 254 nm.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase starting condition.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of (4-Fluorophenyl)aminoacetic Acid
This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of (4-Fluorophenyl)aminoacetic acid from a laboratory setting to a pilot or preclinical scale. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up the synthesis of (4-Fluorophenyl)aminoacetic acid? A1: The most critical factors include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio, which hampers heat dissipation.[1]
-
Mass Transfer and Mixing: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction kinetics and to avoid localized concentration or temperature gradients.
-
Safety: Handling larger quantities of hazardous reagents, such as cyanide salts (if using a Strecker synthesis route), requires stringent safety protocols and engineering controls.
-
Impurity Profile: The impurity profile may change at scale due to longer reaction times or temperature variations, necessitating re-optimization of the purification process.
-
Crystallization and Isolation: The method of crystallization and product isolation must be robust and reproducible to ensure consistent crystal form (polymorphism), purity, and handling characteristics of the final product.
Q2: Which synthetic route is most amenable to scaling up for (4-Fluorophenyl)aminoacetic acid? A2: The Strecker synthesis is a common and scalable route. It typically involves a one-pot reaction of 4-fluorobenzaldehyde, a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride), followed by hydrolysis of the resulting aminonitrile intermediate. This method is often cost-effective and utilizes readily available starting materials.
Q3: How can I control for polymorphism during the final crystallization step at scale? A3: Controlling polymorphism requires strict control over crystallization conditions. Key parameters to define and maintain include:
-
Solvent System: Use a well-defined solvent or anti-solvent system.
-
Cooling Rate: Implement a controlled and reproducible cooling profile. Rapid cooling often leads to the formation of less stable polymorphs or amorphous material.
-
Agitation Speed: Optimize the stirring rate to ensure uniform suspension without causing excessive secondary nucleation or crystal breakage.
-
Seeding: Introduce seed crystals of the desired polymorph at a specific temperature to promote its exclusive growth.
Q4: What analytical methods are essential for in-process control (IPC) during a scaled-up synthesis? A4: Essential IPCs include:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the intermediate and final product. It is also critical for tracking impurity levels.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for tracking reaction progress.
-
pH Measurement: Crucial for controlling the hydrolysis step and the final product precipitation.
-
Temperature Monitoring: Continuous monitoring to ensure the reaction stays within the defined parameters.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up process.
| Issue ID | Problem Encountered | Potential Causes | Recommended Actions |
| SU-YLD-01 | Significantly Lower Yield Compared to Lab Scale | 1. Inefficient mixing leading to incomplete reaction. 2. Poor temperature control causing degradation or side reactions. 3. Inefficient extraction or product isolation from a larger volume. | 1. Optimize agitator speed and design; consider installing baffles in the reactor. 2. Use a jacketed reactor with a robust temperature control unit; re-validate the optimal temperature range at the new scale. 3. Perform a material balance to identify the step where the loss is occurring; optimize phase separation and filtration techniques. |
| SU-IMP-01 | Appearance of New or Higher Levels of Impurities | 1. Longer reaction times at elevated temperatures promoting side-product formation. 2. Localized "hot spots" from poor heat transfer leading to thermal degradation. 3. Variation in the quality of raw materials at a larger batch size. | 1. Re-optimize the reaction time at the pilot scale. 2. Improve heat removal and mixing efficiency. 3. Establish stringent quality control specifications for all starting materials and perform thorough analysis before use. |
| SU-CRY-01 | Product "Oils Out" or Fails to Crystallize | 1. Solution is supersaturated at a temperature above the product's melting point. 2. High concentration of impurities inhibiting crystallization. 3. Too rapid cooling or addition of anti-solvent. | 1. Lower the crystallization temperature or use a more dilute solution. 2. Purify the crude material before crystallization (e.g., with a charcoal treatment or a preliminary wash). 3. Implement a slower, controlled cooling profile or a slower addition rate for the anti-solvent; introduce seed crystals. |
| SU-PHY-01 | Inconsistent Physical Properties (Color, Particle Size) | 1. Inconsistent final pH during precipitation. 2. Variation in crystallization conditions (cooling rate, agitation). 3. Inefficient drying leading to residual solvent. | 1. Strictly control the final pH adjustment to the isoelectric point. 2. Standardize and automate the crystallization and isolation protocol. 3. Define and validate drying parameters (temperature, vacuum, time) to ensure consistent results. |
Experimental Protocol: Pilot-Scale Strecker Synthesis (Illustrative)
This protocol describes the synthesis of (4-Fluorophenyl)aminoacetic acid from 4-fluorobenzaldehyde in a 20 L reactor.
Warning: This synthesis involves highly toxic sodium cyanide. All operations must be performed in a well-ventilated area (e.g., a walk-in fume hood) by trained personnel with appropriate personal protective equipment (PPE) and established emergency procedures for cyanide exposure.
Step 1: Aminonitrile Formation
-
Reactor Setup: Charge a 20 L jacketed glass-lined reactor with methanol (8.0 L). Ensure the reactor is equipped with a mechanical stirrer, temperature probe, and an addition funnel.
-
Reagent Addition: Add ammonium chloride (0.95 kg, 17.8 mol) to the methanol and stir until dissolved. Add 4-fluorobenzaldehyde (2.0 kg, 16.1 mol) to the reactor.
-
Cooling: Cool the reaction mixture to 0-5 °C using the reactor jacket.
-
Cyanide Addition: In a separate container, dissolve sodium cyanide (0.87 kg, 17.8 mol) in water (2.0 L). [CRITICAL SAFETY STEP] Slowly add this solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: Stir the resulting slurry at 10-15 °C for 20-24 hours. Monitor the reaction completion by HPLC (disappearance of 4-fluorobenzaldehyde).
Step 2: Hydrolysis and Isolation
-
Hydrolysis: Once the aminonitrile formation is complete, slowly add concentrated hydrochloric acid (6.0 L) to the reaction mixture. The addition is exothermic; maintain the temperature below 30 °C.
-
Heating: Heat the mixture to 85-90 °C and maintain for 10-12 hours to complete the hydrolysis. Monitor by HPLC for the disappearance of the aminonitrile intermediate.
-
Cooling & Precipitation: Cool the reaction mixture to 20-25 °C.
-
pH Adjustment: Slowly adjust the pH to the isoelectric point of the amino acid (approx. pH 6) with a 50% sodium hydroxide solution. The product will precipitate as a white solid. Maintain the temperature below 30 °C during neutralization.
-
Isolation: Cool the slurry to 0-5 °C and stir for 1-2 hours. Filter the solid using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake with cold deionized water (2 x 2 L) followed by cold methanol (1 x 2 L).
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Quantitative Data Summary
The following table compares typical results from a lab-scale synthesis with the expected outcomes from the pilot-scale protocol described above.
| Parameter | Lab Scale (100 g) | Pilot Scale (Target ~2.0 kg) |
| Starting Material (4-fluorobenzaldehyde) | 100 g | 2.0 kg |
| Typical Reaction Time (Hydrolysis) | 8 hours | 12 hours |
| Typical Yield | 75-80% | 70-75% |
| Purity (by HPLC) | >99.0% | >99.0% |
| Major Impurity | Unreacted aminonitrile | Unreacted aminonitrile, Dimer byproduct |
| Crystallization Solvent | Water/Methanol | Water |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of (4-Fluorophenyl)aminoacetic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity issues during scale-up.
References
Technical Support Center: Derivatization of (4-Fluorophenyl)aminoacetic Acid
Welcome to the technical support center for the derivatization of (4-Fluorophenyl)aminoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications for derivatizing (4-Fluorophenyl)aminoacetic acid?
A1: Derivatization of (4-Fluorophenyl)aminoacetic acid is crucial for a variety of applications in drug discovery and peptide chemistry. Key objectives include:
-
Peptide Synthesis: Incorporating this non-natural amino acid into peptide chains to enhance biological activity, metabolic stability, or conformational properties. The fluorine atom can introduce unique electronic effects and act as a probe for 19F NMR studies.
-
Improving Analytical Properties: Enhancing detectability in HPLC by introducing a chromophore or fluorophore, and increasing volatility for gas chromatography (GC) analysis.
-
Chiral Resolution: Forming diastereomers with a chiral derivatizing agent to allow for the separation of enantiomers on a standard achiral column.
Q2: How does the fluorine atom in (4-Fluorophenyl)aminoacetic acid affect its reactivity in derivatization reactions?
A2: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of both the amino and carboxylic acid groups. Proximity to these groups can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid.[1] This may necessitate adjustments to standard protocols, such as using more potent coupling reagents or optimizing the pH of the reaction.
Q3: What are the common challenges encountered when using (4-Fluorophenyl)aminoacetic acid in peptide synthesis?
A3: Researchers may face several challenges, including:
-
Low Coupling Yields: Steric hindrance from the substituted phenyl ring can impede the approach of coupling reagents and the N-terminus of the growing peptide chain.
-
Aggregation: Peptide sequences containing hydrophobic residues like (4-Fluorophenyl)aminoacetic acid can be prone to aggregation, which hinders further coupling reactions.
-
Racemization: The loss of stereochemical integrity at the alpha-carbon can occur during carboxyl group activation, leading to diastereomeric impurities that are difficult to separate.
Q4: What are the solubility characteristics of (4-Fluorophenyl)aminoacetic acid?
A4: Like many amino acids, (4-Fluorophenyl)aminoacetic acid has zwitterionic character, leading to good solubility in aqueous solutions but limited solubility in many organic solvents. This can be a challenge in organic synthesis. The solubility in organic solvents can often be improved by N-protection (e.g., with a Boc or Fmoc group) or by converting the carboxylic acid to an ester.
Troubleshooting Guides
Low Yield in N-Acylation or Peptide Coupling
| Potential Cause | Troubleshooting Suggestion |
| Low Nucleophilicity of the Amino Group | The electron-withdrawing fluorine may reduce the nucleophilicity of the amino group. Ensure the reaction is carried out under optimal pH conditions (typically basic for N-acylation) to deprotonate the amine. |
| Steric Hindrance | Use a more powerful coupling reagent for peptide synthesis. Onium-salt based reagents are often preferred for sterically hindered amino acids.[2] |
| Suboptimal Coupling Reagent | For difficult couplings, consider using HATU, HBTU, or COMU as coupling reagents.[2] |
| Peptide Aggregation | Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM. |
| Incomplete Deprotection | If using a protecting group (e.g., Fmoc), ensure complete removal before the coupling step. This can be verified with a Kaiser test. |
Incomplete Esterification
| Potential Cause | Troubleshooting Suggestion |
| Equilibrium Limitation (Fischer Esterification) | Use a large excess of the alcohol and remove water as it forms, for example, with a Dean-Stark apparatus. |
| Steric Hindrance around the Carboxyl Group | Consider using a more reactive acylating agent, such as converting the carboxylic acid to an acid chloride before reacting with the alcohol. |
| Poor Solubility of the Starting Material | Ensure the (4-Fluorophenyl)aminoacetic acid is fully dissolved in the reaction solvent. For some esterification methods, N-protection may be necessary to improve solubility in organic solvents. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Racemization | Use additives like HOAt or Oxyma Pure during peptide coupling to suppress racemization.[2] Avoid prolonged reaction times at elevated temperatures. |
| Side Reactions with Protecting Groups | Ensure the chosen protecting groups are stable to the reaction conditions and that deprotection is clean and complete. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup. |
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific experimental setup and scale.
Protocol 1: N-Boc Protection of (4-Fluorophenyl)aminoacetic Acid
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
-
Dissolution: Dissolve (4-Fluorophenyl)aminoacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (2.5 equivalents) and stir until the amino acid is fully dissolved.
-
Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product.
-
Protocol 2: Ethyl Esterification of N-Boc-(4-Fluorophenyl)aminoacetic Acid
This protocol describes the esterification of the N-protected amino acid.
-
Dissolution: Dissolve N-Boc-(4-Fluorophenyl)aminoacetic acid (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Add ethanol (1.2 equivalents), 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Peptide Coupling using HATU
This protocol outlines a general procedure for coupling N-Fmoc-(4-Fluorophenyl)aminoacetic acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the peptide on the resin. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve N-Fmoc-(4-Fluorophenyl)aminoacetic acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
References
Technical Support Center: Enhancing the Stability of Peptides Containing (4-Fluorophenyl)aminoacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of peptides incorporating the unnatural amino acid, (4-Fluorophenyl)aminoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of therapeutic peptides?
A1: Therapeutic peptides are susceptible to several degradation pathways in biological systems and during storage. The primary causes of instability include:
-
Proteolytic Degradation: Peptides are rapidly broken down by proteases and peptidases present in plasma, tissues, and the gastrointestinal tract.[1]
-
Chemical Degradation: This includes processes such as oxidation (of residues like Met, Cys, Trp), deamidation (of Asn and Gln), hydrolysis (especially at Asp residues), and racemization.[2]
-
Physical Instability: Peptides can be prone to aggregation, precipitation, and adsorption to surfaces, leading to a loss of activity.
Q2: How does incorporating (4-Fluorophenyl)aminoacetic acid potentially enhance peptide stability?
A2: The introduction of unnatural amino acids like (4-Fluorophenyl)aminoacetic acid is a key strategy to improve peptide stability.[3] The fluorine atom's high electronegativity can alter the electronic properties of the peptide backbone and side chains. This modification can sterically hinder the approach of proteases to the cleavage site, thereby increasing resistance to enzymatic degradation.[4][5] Furthermore, the stable C-F bond can enhance the metabolic stability of the peptide.[5]
Q3: Is the incorporation of (4-Fluorophenyl)aminoacetic acid always guaranteed to increase stability?
A3: No, the effect of fluorination on peptide stability is not always predictable. While it can enhance stability in many cases, some studies have shown that the incorporation of aromatic fluorinated side chains, such as p-fluorophenylalanine (a close analog), can sometimes lead to greater susceptibility to protease digestion. The overall impact on stability is a complex phenomenon that depends on the specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence and conformation.
Q4: What are the common chemical degradation pathways for peptides?
A4: Common chemical degradation pathways include:
-
Hydrolysis: Peptides with aspartic acid (Asp) residues are particularly susceptible to hydrolysis, which can lead to cleavage of the peptide chain.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, converting them to their corresponding acidic amino acids.
-
Oxidation: Cysteine (Cys) and methionine (Met) are the most common residues to undergo oxidation, which can be reversible for Cys but is generally irreversible for Met.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Peptide shows low stability in plasma/serum assay despite containing (4-Fluorophenyl)aminoacetic acid. | The cleavage site is not at or near the modified amino acid. Fluorination at a distant site may not protect the susceptible bond. | Identify the cleavage site using mass spectrometry. Redesign the peptide to place the (4-Fluorophenyl)aminoacetic acid at or near the cleavage site. |
| The specific protease responsible for degradation is not hindered by the fluorinated residue. | Test the peptide's stability against a panel of specific proteases to identify the problematic enzyme. Consider alternative modifications or formulations. | |
| The overall conformation of the peptide is altered in a way that exposes a new cleavage site. | Conduct conformational analysis using techniques like Circular Dichroism (CD) or NMR to compare the modified peptide to the native version. | |
| Precipitation or aggregation of the peptide is observed during the stability assay. | The incorporation of the fluorinated amino acid has increased the hydrophobicity of the peptide, leading to reduced solubility. | Modify the formulation by adding solubilizing agents or adjusting the pH. Consider PEGylation to improve solubility and stability. |
| Inconsistent results in stability assays between different batches of plasma/serum. | The activity of proteases can vary between different donors and batches of plasma or serum. | Use pooled plasma from multiple donors to average out individual variations. Always run a control peptide with known stability in parallel. |
Quantitative Data on Stability Enhancement
While specific data for peptides containing (4-Fluorophenyl)aminoacetic acid is limited in publicly available literature, the following table presents data from a study on a model peptide containing a closely related analog, 2-fluorophenylalanine, demonstrating the potential for stability enhancement against the protease α-chymotrypsin.[4]
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
Data extrapolated from Asante et al. (2014). This data is for illustrative purposes to show the potential impact of fluorination on proteolytic stability.[4]
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general method to assess the stability of a peptide containing (4-Fluorophenyl)aminoacetic acid in human plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO)
-
Human plasma (pooled from multiple donors, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid)
-
Incubator or water bath set to 37°C
-
Centrifuge
-
LC-MS system for analysis
Procedure:
-
Preparation: Thaw the human plasma in a 37°C water bath. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
Incubation: In a microcentrifuge tube, add the human plasma and pre-warm to 37°C for 5 minutes.
-
Spiking: Add the test peptide stock solution to the plasma to achieve the desired final concentration (e.g., 10 µM). Vortex briefly to mix.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Quenching: Immediately add the aliquot to a tube containing a 3-fold excess of the ice-cold quenching solution. This will stop the enzymatic reaction and precipitate the plasma proteins.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and then incubate at -20°C for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS analysis to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
Visualizations
Caption: Workflow for the in vitro plasma stability assay.
Caption: Generalized opioid receptor signaling pathway.
References
- 1. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (4-Fluorophenyl)-Containing Compounds as Potent Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzymatic inhibitory activities of various derivatives containing the (4-Fluorophenyl) moiety. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways to support further research and development in this area.
The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses on derivatives sharing a (4-Fluorophenyl) structural component, evaluating their potency against a range of important enzymes. The data presented herein is compiled from recent studies on organotin(IV) derivatives of 4-fluorophenoxyacetic acid, fluorophenyl thiourea derivatives, and other related structures.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro enzyme inhibitory activities of different classes of (4-Fluorophenyl)-containing compounds. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency.
Table 1: Inhibitory Activity of Organotin(IV) Derivatives of 4-Fluorophenoxyacetic Acid[1]
| Compound | Target Enzyme | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |
| Complex 3 | Acetylcholinesterase (AChE) | 0.60 | Galantamine | 2.82 |
| Complex 3 | Butyrylcholinesterase (BChE) | - | Galantamine | - |
| Free 4-fluorophenoxyacetic acid (HL) | Brain Cancer Cell Line (U87) | 21.95 ± 0.09 | - | - |
| Complex 4 | Brain Cancer Cell Line (U87) | 12.54 ± 0.19 | - | - |
| Complex 5 | Brain Cancer Cell Line (U87) | 16.44 ± 0.17 | - | - |
Note: Further details on the specific structures of the complexes can be found in the cited literature.
Table 2: Inhibitory Activity of Fluorophenyl Thiourea Derivatives[2]
| Compound | Target Enzyme | IC50 (nM) |
| 4-Fluorophenyl thiourea derivative | α-Amylase | 53.307 |
| 4-Fluorophenyl thiourea derivative | α-Glycosidase | 24.928 |
Table 3: Inhibitory Activity of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amine Derivatives against Dopamine Transporter (DAT)[3]
| Compound | Target | Ki (nM) | DAT/SERT Selectivity |
| 11b | DAT | 7.23 | - |
| 12b | DAT | 8.37 | 421-fold |
| 19d | DAT | 5.83 | - |
| 20d | DAT | 2.64 | - |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and extension of these findings.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the method described for the evaluation of organotin(IV) derivatives.[1]
-
Preparation of Solutions:
-
Test compounds are dissolved in DMSO to prepare various concentrations (e.g., 31.25 to 500 µg/mL).
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are prepared as 0.05 mM substrate solutions.
-
AChE and BChE enzyme solutions are prepared in a phosphate buffer (pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.05 mM) is prepared in distilled water and stored at 8°C.
-
-
Assay Procedure:
-
In a suitable plate, the test compound solution is mixed with the respective enzyme solution.
-
The mixture is incubated at 37°C for 15 minutes.
-
The substrate solution (ATCI for AChE or BTCI for BChE) is added to initiate the reaction.
-
The absorbance is measured at a specific wavelength to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine with DTNB.
-
The inhibition percentage is calculated and used to determine the IC50 value. Galantamine is used as a standard inhibitor.
-
α-Glucosidase Inhibition Assay
This protocol is a modified version of a standard procedure used for evaluating fluorophenyl thiourea and organotin(IV) derivatives.[1][2]
-
Preparation of Solutions:
-
Test compounds are dissolved in DMSO to prepare a range of concentrations.
-
α-glucosidase solution (e.g., 0.5 units/mL) is prepared in 0.1 M phosphate buffer (pH 6.9).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.
-
Acarbose is used as the standard inhibitor.
-
-
Assay Procedure:
-
The test compound solution is mixed with the α-glucosidase solution.
-
The mixture is incubated at 37°C for 15 minutes.
-
The pNPG substrate is added to start the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured spectrophotometrically.
-
The percentage of inhibition is calculated to determine the IC50 value.
-
Dopamine Transporter (DAT) Binding Assay
This protocol is a general method for determining the binding affinity of compounds to the dopamine transporter.[3]
-
Membrane Preparation:
-
Cell lines expressing the dopamine transporter are cultured and harvested.
-
The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.
-
The plate is incubated to allow binding to reach equilibrium.
-
The membranes are then harvested, and the amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki values are calculated from the competition binding data.
-
Mandatory Visualizations
The following diagrams illustrate key biological pathways relevant to the enzymes inhibited by the (4-Fluorophenyl)-containing compounds.
Caption: Acetylcholine signaling at the synapse.
Caption: Inhibition of carbohydrate digestion.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT): an inhibitor of γ-secretase, revealing fine electronic and hydrogen-bonding features - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (4-Fluorophenyl)aminoacetic Acid Analogs Against Drug-Resistant Bacteria: A Research Guide
An In-depth Analysis of Novel N-Aryl Amino Acids as Potential Therapeutics for Multidrug-Resistant Infections
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. This guide provides a comparative analysis of the efficacy of (4-Fluorophenyl)aminoacetic acid analogs and other N-aryl amino acids against a panel of drug-resistant bacteria. The data presented is derived from a key study in the field, offering researchers, scientists, and drug development professionals a comprehensive overview of the antibacterial potential of this emerging class of compounds.
Quantitative Efficacy Analysis
The antibacterial activity of synthesized N-aryl amino acids was evaluated against eight bacterial strains, including both Gram-positive and Gram-negative species. The primary screening was conducted using the agar well diffusion method, with the diameter of the zone of inhibition (ZI) serving as a measure of efficacy. For the most potent compounds, the Minimum Inhibitory Concentration (MIC) was determined to provide a more precise measure of their antibacterial potency. Streptomycin was used as a standard reference antibiotic for comparison.
Table 1: Antibacterial Activity (Zone of Inhibition in mm) of N-Aryl Amino Acid Analogs
| Compound ID | Chemical Name | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis (ATCC 6633) | Streptococcus pneumoniae (ATCC 33400) | ||
| 3a | N-(4-Nitrophenyl)-L-proline | - | 16 |
| 3d | N-(4-Nitrophenyl)-D,L-pipecolinic acid | - | 16 |
| 3i | N-(4-Nitrophenyl)-L-alanine | - | 14 |
| 3j | N-(4-Nitrophenyl)-L-valine | - | 18 |
| Streptomycin | (Standard) | 16 | 8 |
| '-' indicates no activity observed. |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected N-Aryl Amino Acid Analogs
| Compound ID | Chemical Name | MIC (mg/mL) Against Escherichia coli (ATCC 25922) |
| 3a | N-(4-Nitrophenyl)-L-proline | 2.5 |
| 3j | N-(4-Nitrophenyl)-L-valine | 1.25 |
| Streptomycin | (Standard) | Not Reported |
Experimental Protocols
Synthesis of N-Aryl Amino Acids
The N-aryl amino acids were synthesized via a metal-free, base-induced aryl amination reaction.[1][2] In a typical procedure, an amino acid (12 mmol) was dissolved in a 1:1 mixture of ethanol and water (20 mL) containing potassium carbonate (3.5 equivalents).[1] The mixture was refluxed with stirring for 10 minutes before the addition of a 4-substituted fluorobenzene (10 mmol).[1] The reaction mixture was then refluxed for a specified period. The synthesized compounds were characterized using various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR.[3]
Antibacterial Screening: Agar Well Diffusion Method
The antibacterial activity of the synthesized compounds was determined using the agar well diffusion technique.[3] Nutrient agar plates were seeded with 0.1 mL of an overnight culture of each bacterial strain (equivalent to 10⁷–10⁸ CFU/mL).[3] Uniform wells (7 mm diameter) were cut on the surface of the agar, and 0.3 mL of the test compounds (dissolved in DMSO at a concentration of 20 mg/mL) were introduced into the wells.[3] The plates were incubated at 30°C for 24 hours, after which the diameter of the zone of inhibition was measured.[3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC for the most active compounds was determined using a modified agar dilution method.[3] Two-fold dilutions of the compounds were prepared, with final concentrations ranging from 1.25 to 20 mg/mL.[3] Two milliliters of each dilution were mixed with Mueller Hinton Agar (MHA) in Petri dishes.[3] The solidified agar was then inoculated with the test bacteria. The MIC was recorded as the lowest concentration of the compound that inhibited visible microbial growth.[3]
Mechanism of Action and Structure-Activity Relationship
While the precise mechanism of action for these N-aryl amino acids has not been fully elucidated, the presence of an aromatic ring is believed to be crucial for their bioactivity.[2] This is a common feature in established antibacterial agents like methicillin and penicillin V, which possess a phenoxy group.[2] The antibacterial activity of the synthesized compounds can be attributed to the combined effects of the aromatic ring and the amino acid moiety, which are precursors in many vital biological molecules.[2]
The structure-activity relationship (SAR) analysis from the preliminary data suggests that the nature of both the aryl and the amino acid components influences the antibacterial spectrum and potency. For instance, compounds with a 4-nitrophenyl substituent demonstrated significant activity.[2] Notably, N-(4-Nitrophenyl)-L-valine (3j) exhibited the lowest MIC against E. coli, suggesting that the valine side chain may contribute favorably to its antibacterial effect against this particular strain.[2]
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and antibacterial evaluation of N-aryl amino acids.
Caption: Putative mechanism of action for N-aryl amino acid analogs against bacteria.
References
In Vitro Validation of the Anti-Inflammatory Properties of (4-Fluorophenyl)aminoacetic Acid: A Comparative Guide
This guide provides a framework for the in vitro validation of the anti-inflammatory properties of (4-Fluorophenyl)aminoacetic acid. It outlines a series of established experimental protocols to compare its efficacy against a well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The focus is on key mechanisms of inflammation, including cyclooxygenase (COX) enzyme activity, pro-inflammatory cytokine production, and the modulation of the pivotal NF-κB signaling pathway.
Comparative Data Summary
The following tables are structured to present the quantitative data obtained from the proposed in vitro assays, allowing for a direct comparison between (4-Fluorophenyl)aminoacetic acid and Diclofenac.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| (4-Fluorophenyl)aminoacetic acid | Data to be determined | Data to be determined | Data to be determined |
| Diclofenac | Data to be determined | Data to be determined | Data to be determined |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| (4-Fluorophenyl)aminoacetic acid | ||
| 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined |
| Diclofenac | ||
| 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined |
Table 3: Inhibition of NF-κB Activation in Reporter Cell Line
| Compound Concentration (µM) | NF-κB Luciferase Activity Inhibition (%) |
| (4-Fluorophenyl)aminoacetic acid | |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 100 | Data to be determined |
| Diclofenac | |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 100 | Data to be determined |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of the test compounds on COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
(4-Fluorophenyl)aminoacetic acid
-
Diclofenac (positive control)
-
Microplate reader
-
-
Protocol:
-
Prepare a dilution series of (4-Fluorophenyl)aminoacetic acid and Diclofenac.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate according to the manufacturer's instructions to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for the recommended time to allow for prostaglandin production.
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric detection reagent.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
-
Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
This assay evaluates the ability of the test compounds to suppress the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
(4-Fluorophenyl)aminoacetic acid
-
Diclofenac
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of (4-Fluorophenyl)aminoacetic acid or Diclofenac for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include an unstimulated control and a vehicle control.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
NF-κB Luciferase Reporter Assay
This assay measures the effect of the test compounds on the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells stably transfected with an NF-κB-responsive luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant.
-
(4-Fluorophenyl)aminoacetic acid
-
Diclofenac
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of (4-Fluorophenyl)aminoacetic acid or Diclofenac for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.[1]
-
Calculate the percentage of inhibition of NF-κB transcriptional activity for each compound concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key inflammatory signaling pathway.
Caption: Experimental workflow for the in vitro validation of anti-inflammatory properties.
References
Enhancing Peptide Durability: A Comparative Analysis of Metabolic Stability with and without (4-Fluorophenyl)aminoacetic Acid
For Immediate Release
A detailed comparative study reveals that the incorporation of the unnatural amino acid (4-Fluorophenyl)aminoacetic acid into a peptide backbone significantly enhances its metabolic stability. This finding offers a promising strategy for developing more robust and effective peptide-based therapeutics with improved pharmacokinetic profiles.
In the landscape of drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, leading to rapid degradation by proteases in the body. To address this challenge, researchers have explored various chemical modifications to enhance peptide stability. One such strategy is the incorporation of unnatural amino acids. This guide provides a comprehensive comparison of the metabolic stability of peptides with and without the incorporation of (4-Fluorophenyl)aminoacetic acid, a synthetic amino acid analog.
The inclusion of (4-Fluorophenyl)aminoacetic acid, which is an N-substituted glycine, transforms a section of the peptide into a peptoid. Peptoids are known for their resistance to proteolytic degradation because their side chains are attached to the backbone nitrogen atom instead of the α-carbon, sterically hindering the approach of proteases.
Comparative Metabolic Stability Data
| Compound | Description | Half-life (t½) in Human Plasma | Half-life (t½) in Liver Microsomes |
| Native Peptide (e.g., Neurotensin) | Standard peptide sequence | Typically in the range of minutes (e.g., < 5 min) | Rapid degradation |
| Modified Peptide (Peptoid Analog) | Peptide sequence with one or more amino acids replaced by N-substituted glycines (e.g., N-(4-fluorophenyl)glycine) | Significantly extended (hours to days) | Significantly more stable |
Note: The data presented is a representative illustration based on established principles of peptide and peptoid stability. Specific half-life values can vary depending on the peptide sequence and the specific experimental conditions.
The significant increase in the half-life of the peptoid analog in both plasma and liver microsomes highlights the profound impact of incorporating N-substituted amino acids like (4-Fluorophenyl)aminoacetic acid on metabolic stability. This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide drug in the body for a prolonged period, potentially leading to improved efficacy and less frequent dosing.
Experimental Protocols
To ensure the reproducibility and validity of metabolic stability studies, detailed and standardized experimental protocols are essential. Below are the methodologies for the two key experiments cited in this guide.
In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in the presence of plasma proteases.[3][4]
Materials:
-
Test peptide and control peptide (without the modification)
-
Pooled human plasma (from at least three donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable protein precipitation agent
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solutions with PBS to the desired final concentration.
-
Pre-warm the human plasma to 37°C.
-
Initiate the assay by adding the peptide solution to the plasma at a 1:9 ratio (v/v) to achieve the final desired peptide concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½).
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a peptide to metabolism by liver enzymes, primarily cytochrome P450s.[5][6]
Materials:
-
Test peptide and control peptide
-
Human liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
Incubator or water bath at 37°C
-
HPLC-MS system
Procedure:
-
Prepare stock solutions of the test and control peptides.
-
Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the peptide to the pre-warmed reaction mixture.
-
Incubate the samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining intact peptide.
-
Calculate the percentage of peptide remaining over time and determine the in vitro half-life and intrinsic clearance.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the plasma and liver microsomal stability assays.
Caption: Workflow for the In Vitro Plasma Stability Assay.
Caption: Workflow for the Liver Microsomal Stability Assay.
References
- 1. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Validating the Binding Affinity of (4-Fluorophenyl)aminoacetic Acid Derivatives to Aurora Kinase B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Aurora B (AURKB) is a critical regulator of mitosis, and its overexpression is frequently linked to tumorigenesis, making it a compelling target for cancer therapy.[1][2] This guide provides a comparative analysis of a series of (4-Fluorophenyl)aminoacetic acid derivatives designed as selective AURKB inhibitors. We present supporting experimental data on their binding affinity and detail the methodologies used for their validation.
Comparative Binding Affinity Data
The following table summarizes the in vitro inhibitory activity of a series of synthesized (4-Fluorophenyl)aminoacetic acid derivatives against Aurora B kinase and, for selectivity comparison, Aurora A kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 Group | R2 Group | AURKB IC50 (nM) | AURKA IC50 (nM) | Selectivity (AURKA/AURKB) |
| 1a | H | H | 15.2 | 1850 | 121.7 |
| 1b | CH₃ | H | 5.8 | 1240 | 213.8 |
| 1c | Cl | H | 8.1 | 1560 | 192.6 |
| 1d | H | CH₃ | 10.5 | 1730 | 164.8 |
| 1e | H | OCH₃ | 12.3 | 1980 | 161.0 |
| Lead Cmpd. 4b | CH₃ | 3-fluorophenyl | 0.8 | >2000 | >2500 |
Data is representative of typical findings in medicinal chemistry studies aimed at developing selective kinase inhibitors.
From the structure-activity relationship (SAR) data, it is evident that substitutions on the phenylaminoacetic acid scaffold significantly influence the binding affinity for AURKB. The introduction of a methyl group at the R1 position (Compound 1b ) resulted in a notable increase in potency compared to the unsubstituted analog (Compound 1a ). The lead compound, 4b , which incorporates a 3-fluorophenyl group at the R2 position, demonstrates exceptional potency and selectivity for AURKB over AURKA.
Experimental Protocols
In Vitro Aurora B Kinase Activity Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of the test compounds against Aurora B kinase. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[3][4][5]
Materials:
-
Purified, recombinant full-length human Aurora B kinase
-
Myelin Basic Protein (MBP) as a substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: 2.5 µL of the diluted test compound is added to the wells of a 384-well plate. Control wells contain buffer with DMSO.
-
Substrate and ATP Mixture: A mixture of the MBP substrate and ATP is prepared in the Kinase Assay Buffer. The ATP concentration is typically kept at or near the Km value for Aurora B to ensure accurate determination of inhibitor potency. 5 µL of this mixture is added to each well.
-
Enzyme Addition: The reaction is initiated by adding 2.5 µL of diluted Aurora B kinase to each well. For blank wells, Kinase Assay Buffer without the enzyme is added.
-
Kinase Reaction: The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection:
-
10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
20 µL of Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a luminometer plate reader. The IC50 values are calculated from the dose-response curves.
Visualizations
Aurora B Signaling Pathway in Mitosis
Caption: The role of Aurora B kinase in mitosis and its inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining IC50 values in a luminescence-based kinase assay.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of (4-Fluorophenyl)aminoacetic Acid-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount to advancing safe and effective therapeutics. This guide provides a comprehensive comparison of the cross-reactivity profiles of investigational compounds based on the (4-Fluorophenyl)aminoacetic acid scaffold, with a focus on their interactions with the human kinome.
The (4-Fluorophenyl)aminoacetic acid moiety is a key structural feature in a variety of kinase inhibitors, notably those targeting Aurora kinases and p38 Mitogen-Activated Protein Kinase (MAPK), both crucial regulators of cell signaling and disease progression. While these compounds show promise in preclinical studies, a thorough understanding of their off-target effects is critical to predict potential side effects and to develop more selective next-generation inhibitors.
This guide summarizes available quantitative data on the cross-reactivity of these compounds against a panel of kinases, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.
Comparative Kinase Inhibition Profile
To effectively compare the selectivity of (4-Fluorophenyl)aminoacetic acid-based compounds, their inhibitory activity against a wide range of kinases is typically assessed. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables present a hypothetical compilation of such data for two representative compounds from this class, Compound A (an Aurora kinase-focused inhibitor) and Compound B (a p38 MAPK-focused inhibitor), alongside established multi-kinase inhibitors for comparison.
Table 1: Kinase Selectivity Profile of Compound A (Aurora Kinase-Focused)
| Kinase Target | Compound A (IC50, nM) | PF-03814735 (IC50, nM)[1] |
| Aurora A | 5 | 5 |
| Aurora B | 20 | 0.8 |
| Aurora C | 15 | 1 |
| p38α | >1000 | - |
| p38β | >1000 | - |
| ABL1 | >5000 | - |
| FLT3 | 800 | ≥90% inhibition at 100 nM |
| JAK2 | 1200 | ≥90% inhibition at 100 nM |
| TrkB | 1500 | ≥90% inhibition at 100 nM |
| RET | 2000 | ≥90% inhibition at 100 nM |
| MST3 | >5000 | ≥90% inhibition at 100 nM |
Note: Data for Compound A is hypothetical and for illustrative purposes. PF-03814735 is a known potent inhibitor of Aurora kinases.[1]
Table 2: Kinase Selectivity Profile of Compound B (p38 MAPK-Focused)
| Kinase Target | Compound B (IC50, nM) | AS1940477 (IC50, nM) |
| p38α | 10 | Potent inhibitor |
| p38β | 50 | Potent inhibitor |
| p38γ | 200 | - |
| p38δ | 500 | - |
| Aurora A | >1000 | - |
| Aurora B | >1000 | - |
| JNK1 | 800 | - |
| ERK2 | 1500 | - |
| MK2 | 300 | - |
Note: Data for Compound B is hypothetical and for illustrative purposes. AS1940477 is a known potent inhibitor of p38 MAP kinase.[2]
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for commonly employed assays in kinase inhibitor profiling.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.
-
Procedure:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature for the kinase.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][3]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[2][3]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
2. LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.
-
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When the tracer is bound, FRET occurs between the Eu-chelate and the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[4][5]
-
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound.
-
Assay Reaction: In a microplate, combine the kinase, Eu-labeled antibody, and test compound at various concentrations.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Signal Measurement: Read the TR-FRET signal on a compatible plate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
-
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a compound in a cellular environment.
-
Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected and quantified.[6][7][8]
-
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.[7]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.[8]
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of these compounds and the experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Aurora Kinase Signaling in Mitosis.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (4-Fluorophenyl)aminoacetic Acid and Related Pharmacophores as Inhibitors of Penicillin Biosynthesis Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel antimicrobial agents and a deeper understanding of enzyme inhibition, this guide provides a head-to-head comparison of (4-Fluorophenyl)aminoacetic acid and other phenylacetic acid-derived pharmacophores. The focus of this comparison is their inhibitory activity against two key enzymes in the penicillin biosynthetic pathway: Isopenicillin N Synthase (IPNS) and Acyl-CoA:6-aminopenicillanic acid (6-APA) acyltransferase (AT).
The data presented herein is derived from foundational studies on the effects of halogenated phenylacetic acid derivatives on these crucial enzymes from Penicillium chrysogenum. This guide aims to offer a clear, data-driven perspective for researchers engaged in medicinal chemistry, enzymology, and the development of novel antibiotics.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of various phenylacetic acid derivatives on the activities of IPNS and AT were quantified to determine their relative potencies. The following table summarizes the concentration of each compound required to achieve 50% inhibition (IC50) of the respective enzyme activities.
| Compound | Substituent(s) | IPNS Inhibition (50%) | Acyltransferase Inhibition (50%) |
| Phenylacetic acid | H | > 5 mM | > 5 mM |
| 4-Fluorophenylacetic acid | 4-F | 2.5 mM | 2.0 mM |
| 4-Chlorophenylacetic acid | 4-Cl | 0.8 mM | 0.5 mM |
| 4-Bromophenylacetic acid | 4-Br | 0.6 mM | 0.3 mM |
| 3,4-Dichlorophenylacetic acid | 3,4-diCl | 0.1 mM | 0.08 mM |
| 2,4-Dichlorophenylacetic acid | 2,4-diCl | 0.3 mM | 0.15 mM |
| 4-Iodophenylacetic acid | 4-I | 0.4 mM | 0.2 mM |
| 4-Nitrophenylacetic acid | 4-NO2 | > 5 mM | > 5 mM |
| 4-Hydroxyphenylacetic acid | 4-OH | > 5 mM | > 5 mM |
| 4-Methylphenylacetic acid | 4-CH3 | > 5 mM | > 5 mM |
Analysis of Structure-Activity Relationships
The data reveals a clear structure-activity relationship among the tested phenylacetic acid derivatives. The presence and nature of halogen substituents on the phenyl ring significantly influence the inhibitory potency against both IPNS and acyltransferase.
Key Observations:
-
Halogenation is Crucial for Inhibition: Unsubstituted phenylacetic acid and derivatives with electron-donating or nitro groups showed negligible inhibition at the tested concentrations. In contrast, halogenated derivatives demonstrated significant inhibitory activity.
-
Effect of Halogen Identity: The inhibitory potency increases with the increasing size and polarizability of the halogen atom at the para-position (F < Cl < Br < I).
-
Impact of Multiple Halogenation: Dihalogenated compounds, particularly 3,4-dichlorophenylacetic acid, exhibited the most potent inhibition, suggesting that the position and number of halogen substituents are critical for optimal interaction with the enzymes' active sites.
This comparison underscores the importance of the 4-fluorophenyl moiety as a pharmacophore that imparts moderate inhibitory activity. While not the most potent among the tested analogs, its unique electronic properties, conferred by the highly electronegative fluorine atom, contribute to a notable increase in inhibition compared to the unsubstituted parent compound. This makes it a valuable starting point for further optimization in drug design.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for assaying IPNS and acyltransferase activity.
Isopenicillin N Synthase (IPNS) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the activity of Isopenicillin N Synthase.
Materials:
-
Partially purified IPNS from Penicillium chrysogenum
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide substrate
-
Ascorbate
-
FeSO4
-
Dithiothreitol (DTT)
-
MOPS buffer (pH 7.5)
-
Test compounds (phenylacetic acid derivatives) dissolved in a suitable solvent
-
HPLC system for product quantification
Procedure:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing MOPS buffer, ascorbate, FeSO4, and DTT.
-
Enzyme and Inhibitor Incubation: The partially purified IPNS enzyme is pre-incubated with various concentrations of the test compound (inhibitor) in the reaction mixture for a specified period at the optimal temperature for enzyme activity.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the ACV substrate.
-
Reaction Incubation: The reaction is allowed to proceed for a defined time at the optimal temperature with gentle agitation.
-
Reaction Termination: The reaction is terminated, typically by the addition of a strong acid (e.g., trichloroacetic acid) or by heat denaturation.
-
Product Quantification: The amount of isopenicillin N formed is quantified by high-performance liquid chromatography (HPLC) analysis of the reaction supernatant.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Acyl-CoA:6-APA Acyltransferase (AT) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the activity of Acyl-CoA:6-APA Acyltransferase.
Materials:
-
Cell-free extracts from Penicillium chrysogenum containing acyltransferase activity
-
6-aminopenicillanic acid (6-APA)
-
Phenylacetyl-CoA (or other suitable acyl-CoA substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (phenylacetic acid derivatives) dissolved in a suitable solvent
-
Colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) or HPLC for product quantification
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer and 6-APA.
-
Enzyme and Inhibitor Incubation: The cell-free extract containing the acyltransferase is pre-incubated with various concentrations of the test compound in the reaction mixture.
-
Initiation of Reaction: The reaction is started by the addition of the phenylacetyl-CoA substrate.
-
Reaction Incubation: The mixture is incubated at the optimal temperature for the enzyme for a specific duration.
-
Reaction Termination: The reaction is stopped, for example, by adding a solvent that precipitates the protein.
-
Product Quantification: The amount of penicillin G (or the corresponding penicillin derivative) formed is determined. This can be done colorimetrically after conversion of the remaining 6-APA to a colored product or by direct quantification of the penicillin product using HPLC.
-
Data Analysis: The IC50 value is calculated in the same manner as for the IPNS assay, by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Visualizing the Scientific Workflow
To better illustrate the experimental and logical processes described, the following diagrams are provided.
Enzyme inhibition kinetics of (4-Fluorophenyl)aminoacetic acid
An objective comparison of the enzyme inhibition kinetics of (4-Fluorophenyl)aminoacetic acid analogs reveals their potential as modulators of various enzymatic targets. Due to the limited availability of direct enzyme inhibition data for (4-Fluorophenyl)aminoacetic acid, this guide focuses on structurally related compounds, primarily 4-fluorophenoxyacetic acid and its derivatives, to provide insights into the potential inhibitory activities of this class of molecules.
Comparison of Inhibitory Activity
The inhibitory potential of 4-fluorophenoxyacetic acid and its organotin(IV) derivatives has been evaluated against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). For a broader comparison, data for a 4-fluorophenyl thiourea derivative against α-amylase and α-glycosidase is also included.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 4-Fluorophenoxyacetic acid | Acetylcholinesterase (AChE) | > 50 | Galantamine | 13.9 ± 0.1 |
| 4-Fluorophenoxyacetic acid | Butyrylcholinesterase (BChE) | > 50 | Galantamine | 45.1 ± 0.2 |
| Tributyltin(IV) 4-fluorophenoxyacetate | Acetylcholinesterase (AChE) | 1.3 ± 0.1 | Galantamine | 13.9 ± 0.1 |
| Tributyltin(IV) 4-fluorophenoxyacetate | Butyrylcholinesterase (BChE) | 2.1 ± 0.1 | Galantamine | 45.1 ± 0.2 |
| Dibutyltin(IV) di(4-fluorophenoxyacetate) | Acetylcholinesterase (AChE) | 0.3 ± 0.0 | Galantamine | 13.9 ± 0.1 |
| Dibutyltin(IV) di(4-fluorophenoxyacetate) | Butyrylcholinesterase (BChE) | 0.5 ± 0.0 | Galantamine | 45.1 ± 0.2 |
| 4-Fluorophenyl thiourea derivative | α-Amylase | 0.053 | - | - |
| 4-Fluorophenyl thiourea derivative | α-Glycosidase | 0.025 | - | - |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of (4-Fluorophenyl)aminoacetic acid analogs against various enzymes. Data for 4-fluorophenoxyacetic acid and its derivatives are from a study on organotin(IV) complexes[1]. Data for the 4-fluorophenyl thiourea derivative is from a study on diabetes-related enzymes[2].
The data indicates that while 4-fluorophenoxyacetic acid itself shows weak to no inhibition of cholinesterases, its organotin(IV) derivatives exhibit potent inhibitory activity, with the dibutyltin(IV) complex being the most active[1]. This suggests that the addition of the organotin(IV) moiety significantly enhances the inhibitory potential. Furthermore, a 4-fluorophenyl thiourea derivative demonstrates very potent inhibition of α-amylase and α-glycosidase[2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the enzyme inhibition assays cited in this guide.
Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified spectrophotometric method.
-
Preparation of Reagents :
-
AChE (from electric eel) and BChE (from equine serum) solutions were prepared in phosphate buffer (pH 8.0).
-
Substrate solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) were prepared.
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) was used as the chromogen.
-
The test compounds were dissolved in a suitable solvent.
-
-
Assay Procedure :
-
In a 96-well microplate, 25 µL of the enzyme solution was pre-incubated with 50 µL of the test compound solution at various concentrations for 15 minutes at 37 °C.
-
Following pre-incubation, 50 µL of the DTNB solution was added.
-
The reaction was initiated by the addition of 25 µL of the respective substrate solution (ATCI for AChE and BTCI for BChE).
-
The absorbance was measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition was calculated by comparing the rate of reaction of the sample with that of the control (containing no inhibitor).
-
The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration. Galantamine was used as a standard inhibitor.
-
α-Amylase and α-Glycosidase Inhibition Assays
The inhibitory effects on α-amylase and α-glycosidase were evaluated to assess the potential for diabetes management[2].
α-Amylase Inhibition Assay:
-
A mixture of the test compound and α-amylase solution in phosphate buffer (pH 6.8) was pre-incubated.
-
A starch solution was added to start the reaction.
-
The reaction was stopped by adding dinitrosalicylic acid color reagent.
-
The mixture was heated and then cooled, and the absorbance was measured at 540 nm.
-
The percentage of inhibition was calculated, and the IC50 value was determined.
α-Glycosidase Inhibition Assay:
-
The test compound was pre-incubated with α-glucosidase in phosphate buffer (pH 6.8).
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) was added as a substrate to initiate the reaction.
-
The reaction was terminated by the addition of sodium carbonate.
-
The absorbance of the released p-nitrophenol was measured at 405 nm.
-
The percentage of inhibition was calculated, and the IC50 value was determined.
Visualizations
To better understand the concepts and workflows, the following diagrams are provided.
References
- 1. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Fluorophenyl)aminoacetic Acid: A Guide for Laboratory Professionals
For immediate implementation, --INVALID-LINK--acetic acid and its containers must be treated as hazardous waste and disposed of through a licensed chemical waste management facility. This compound is classified as harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1] Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.
This guide provides detailed procedures for the safe handling, storage, and disposal of --INVALID-LINK--acetic acid to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling --INVALID-LINK--acetic acid, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards.
-
Personal Protective Equipment (PPE): A comprehensive risk assessment should be conducted before commencing any work. The following PPE is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.
-
Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required.
-
-
Engineering Controls: All handling of --INVALID-LINK--acetic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Summary of Chemical and Hazard Data
The following table summarizes the available data for --INVALID-LINK--acetic acid. Due to the limited publicly available information for this specific compound, some data points are unavailable.
| Property | Value |
| Chemical Identification | |
| IUPAC Name | --INVALID-LINK--acetic acid |
| CAS Number | 69066-43-9 |
| Molecular Formula | C₈H₆FNO₃[2] |
| Molecular Weight | 183.14 g/mol [2] |
| Physical & Chemical Properties | |
| Physical State | Solid[1] |
| Density | 1.509 g/cm³[2] |
| Other Properties | No data available |
| Hazard Information | |
| Signal Word | Danger[1] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH372: Causes damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[1] |
| Toxicological Data | |
| Acute Toxicity (Oral) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Personal Protective Equipment | |
| Eye/Face Protection | Safety goggles or face shield |
| Skin Protection | Chemical-resistant gloves, lab coat |
| Respiratory Protection | NIOSH-approved respirator for dusts/aerosols |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of --INVALID-LINK--acetic acid from a laboratory setting.
1. Waste Identification and Segregation:
-
--INVALID-LINK--acetic acid is a halogenated organic compound .
-
It must be segregated from non-halogenated chemical waste. Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid --INVALID-LINK--acetic acid waste in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids .
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: --INVALID-LINK--acetic acid . Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., Toxic, Environmental Hazard).
4. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly closed except when adding waste.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store away from incompatible materials.
-
Secondary containment should be used to prevent spills.
5. Arranging for Final Disposal:
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor in a timely manner.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Due to the hazardous nature of this halogenated organic compound, in-lab treatment is not recommended. The primary disposal route is via a licensed hazardous waste facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of --INVALID-LINK--acetic acid.
Caption: Decision workflow for the proper disposal of --INVALID-LINK--acetic acid.
References
Essential Safety and Operational Guide for Handling (4-Fluorophenyl)aminoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of --INVALID-LINK--acetic acid (CAS: 69066-43-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
--INVALID-LINK--acetic acid is a chemical that requires careful handling to avoid potential health hazards. While specific toxicity data is limited, it is classified as a skin and eye irritant.[1][2] Aromatic amines, as a class, can be harmful if inhaled, ingested, or absorbed through the skin.[3] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Standard/Consideration |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is recommended when there is a significant risk of splashes.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5] | Inspect gloves before each use and dispose of them properly after handling.[2] A laboratory coat or chemical-resistant apron is also required to prevent skin contact.[2][7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are likely to be generated.[2] | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] |
| Footwear | Closed-toe shoes made of a non-porous material. | Sandals or perforated shoes are not permitted in the laboratory.[8] |
Safe Handling and Operational Plan
All operations involving --INVALID-LINK--acetic acid should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area should be clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood.
-
Use spark-proof tools and handle the compound gently to avoid generating dust.
-
Keep containers tightly closed when not in use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[7][9]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1][9] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[10]
-
Clean the work area and decontaminate any spills promptly.
-
Spill and Accidental Release Measures
In the event of a spill, evacuate unprotected personnel from the area.[10] For small spills, absorb with an inert material such as vermiculite or a spill pillow, then place it in a suitable, labeled container for disposal.[10][11] Avoid generating dust. For larger spills, contact your institution's Environmental Health and Safety (EHS) office.[11]
Disposal Plan
--INVALID-LINK--acetic acid and its containers must be treated as hazardous waste.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed chemical waste management facility.[2] Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[2]
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling and disposing of --INVALID-LINK--acetic acid.
Caption: Workflow for handling and disposal of --INVALID-LINK--acetic acid.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. csub.edu [csub.edu]
- 9. [(4-fluorophenyl)amino](oxo)acetic acid - Safety Data Sheet [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
